molecular formula C15H22O3 B1246828 Paneolilludinic acid

Paneolilludinic acid

Cat. No.: B1246828
M. Wt: 250.33 g/mol
InChI Key: KPHPOAIUDVWBRH-BPNCWPANSA-N
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Description

Paneolilludinic acid is a sesquiterpenoid.
This compound has been reported in Panaeolus papilionaceus and Panaeolus retirugis with data available.
isolated from the mycelial solid cultures of Panaeolus retirugis;  structure in first source

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(2S,3aS,5S)-5-hydroxy-2,5,7-trimethylspiro[1,3,3a,4-tetrahydroindene-6,1'-cyclopropane]-2-carboxylic acid

InChI

InChI=1S/C15H22O3/c1-9-11-8-13(2,12(16)17)6-10(11)7-14(3,18)15(9)4-5-15/h10,18H,4-8H2,1-3H3,(H,16,17)/t10-,13-,14-/m0/s1

InChI Key

KPHPOAIUDVWBRH-BPNCWPANSA-N

Isomeric SMILES

CC1=C2C[C@@](C[C@H]2C[C@](C13CC3)(C)O)(C)C(=O)O

Canonical SMILES

CC1=C2CC(CC2CC(C13CC3)(C)O)(C)C(=O)O

Synonyms

paneolilludinic acid

Origin of Product

United States

Foundational & Exploratory

Technical Guide to the Physicochemical Properties of Penicillanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Paneolilludinic acid" did not yield any relevant results. This document provides a comprehensive overview of Penicillanic acid , a structurally related and well-documented compound, which is presumed to be the intended subject of the query.

Introduction

Penicillanic acid is a fundamental chemical scaffold that forms the core of the penicillin family of antibiotics. Its unique bicyclic structure, featuring a β-lactam ring fused to a thiazolidine ring, is the key to its antibacterial activity. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the physicochemical properties, relevant biological pathways, and experimental methodologies associated with Penicillanic acid.

Physicochemical Properties

The physicochemical properties of Penicillanic acid are crucial for its stability, solubility, and ultimately, its efficacy as a precursor to various antibiotics. A summary of these properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO₃S[1][2][3][4]
Molecular Weight 201.24 g/mol [1][2][3][4]
Melting Point 208-209 °C[1][2]
Boiling Point (Predicted) 423.8 ± 45.0 °C[2]
Appearance White to off-white crystalline solid or grey solid[2][5]
Solubility Soluble in water and polar organic solvents. Sensitive to hydrolysis in acidic or basic conditions.[5]
pKa The dissociation constant (pKa) for penicillins is generally in the range of 2.6-2.8, indicating a fairly strong acidity.[6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of Penicillanic acid and its derivatives are outlined below.

Melting Point Determination

The melting point of Penicillanic acid can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital device) is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15°C below the expected melting point and then increased slowly at a rate of 1-2°C per minute. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure substance, this range should be narrow.

Solubility Determination

The solubility of Penicillanic acid can be assessed in various solvents, particularly in aqueous solutions at different pH values.

  • Method: The shake-flask method is commonly employed. An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.

  • Procedure: The container is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the solubility of the compound under the tested conditions.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of Penicillanic acid at different pH values. Potentiometric titration is a common method for its determination.

  • Apparatus: A calibrated pH meter with a glass electrode and a burette for the addition of a titrant.

  • Procedure: A solution of Penicillanic acid of known concentration is prepared in water or a suitable co-solvent. The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant. A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Thin-Layer Chromatography (TLC) for Purity Assessment

TLC is a rapid and effective method for assessing the purity of Penicillanic acid and monitoring the progress of reactions.

  • Stationary Phase: Silica gel GF254 plates are commonly used.

  • Mobile Phase: A mixture of solvents is used to achieve separation. For penicillins, a common mobile phase is a mixture of benzene, ethyl acetate, and acetic acid (e.g., in a 40:40:20 ratio).

  • Procedure: A dilute solution of the sample is spotted onto the baseline of the TLC plate. The plate is then placed in a developing chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the components of the sample based on their differential adsorption to the stationary phase and solubility in the mobile phase.

  • Visualization: After development, the plate is dried and the spots are visualized under a UV lamp (254 nm), where compounds will appear as dark spots against a fluorescent background. Staining with iodine vapor can also be used. The retention factor (Rf) value for each spot is calculated to aid in identification.

Penicillin Biosynthesis Pathway

Penicillanic acid is a key intermediate in the biosynthesis of penicillin antibiotics by fungi such as Penicillium chrysogenum. The pathway involves a series of enzymatic reactions.

Penicillin_Biosynthesis cluster_cytosol Cytosol cluster_peroxisome Peroxisome L_alpha_aminoadipate L-α-Aminoadipate ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) L_alpha_aminoadipate->ACV ACV Synthetase (ACVS) L_cysteine L-Cysteine L_cysteine->ACV ACV Synthetase (ACVS) L_valine L-Valine L_valine->ACV ACV Synthetase (ACVS) IPN Isopenicillin N (IPN) ACV->IPN Isopenicillin N Synthase (IPNS) IPN_peroxisome Isopenicillin N IPN->IPN_peroxisome Transport PAA Phenylacetic Acid (PAA) Phenylacetyl_CoA Phenylacetyl-CoA PAA->Phenylacetyl_CoA Phenylacetyl-CoA Ligase (PCL) Penicillin_G Penicillin G Phenylacetyl_CoA->Penicillin_G Acyl-CoA:Isopenicillin N Acyltransferase (IAT) Six_APA 6-Aminopenicillanic Acid (6-APA) Penicillin_G->Six_APA Hydrolysis (can lead to 6-APA) IPN_peroxisome->Penicillin_G

Caption: The biosynthetic pathway of Penicillin G, starting from amino acid precursors in the cytosol and concluding in the peroxisome.

Biological Activity and Signaling

The biological significance of Penicillanic acid lies in its role as the structural core of penicillins. The antibacterial action of penicillins stems from the inhibition of bacterial cell wall synthesis.

  • Mechanism of Action: The strained β-lactam ring of the penicillin molecule mimics the D-Ala-D-Ala moiety of the peptidoglycan strands that form the bacterial cell wall. Penicillins act as irreversible inhibitors of the transpeptidase enzyme (also known as penicillin-binding proteins or PBPs), which is essential for cross-linking these peptidoglycan chains. By acylating the active site of the PBP, penicillins block the formation of a rigid cell wall, leading to cell lysis and bacterial death.

The development of resistance to penicillin antibiotics often involves the production of β-lactamase enzymes by bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. Research in drug development often focuses on modifying the Penicillanic acid scaffold to create derivatives that are resistant to β-lactamase activity or by co-administering penicillins with β-lactamase inhibitors.

References

Unraveling the Molecular Architecture of Paneolilludinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Paneolilludinic acid, a novel illudane sesquiterpene. The following sections detail the analytical techniques and logical processes employed to determine its complex molecular structure, offering valuable insights for researchers in natural product chemistry and drug discovery.

This compound, a bioactive secondary metabolite, was first isolated from the mycelial cultures of the fungus Panaeolus retirugis. Its structural determination relied on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Workflow for Structure Elucidation

The process of elucidating the structure of this compound followed a systematic workflow, beginning with the isolation and purification of the compound, followed by the acquisition and interpretation of spectroscopic data to piece together its molecular framework.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Determination Culture Mycelial Cultures of Panaeolus retirugis Extraction Solvent Extraction Culture->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR_1D 1D NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR_1D NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) Pure_Compound->NMR_2D Formula Molecular Formula Determination MS->Formula Fragments Identification of Substructures & Functional Groups NMR_1D->Fragments Connectivity Establishing Connectivity of Atoms NMR_2D->Connectivity Fragments->Connectivity Stereochemistry Determination of Relative & Absolute Stereochemistry Connectivity->Stereochemistry Final_Structure Final Chemical Structure Stereochemistry->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Quantitative Spectroscopic Data

The structural elucidation of this compound was heavily reliant on the detailed analysis of its NMR and MS data. Unfortunately, the specific quantitative data from the primary literature, "Two New Biologically Active Illudane Sesquiterpenes From the Mycelial Cultures of Panaeolus Retirugis" in the Journal of Antibiotics (2004, 57(11), 721-5), could not be accessed for this guide. The following tables are therefore presented as a template to be populated with the actual experimental values once they are obtained.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data Not Available

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data Not Available

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Relative Abundance (%)Assignment
Data Not Available

Experimental Protocols

The successful elucidation of the structure of this compound necessitated the application of a suite of sophisticated analytical techniques. The general methodologies for these key experiments are outlined below.

1. Isolation and Purification:

  • Extraction: The mycelial culture of Panaeolus retirugis would be harvested and subjected to solvent extraction, typically using a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate compounds based on their solubility.

  • Chromatography: The crude extract would then be fractionated using various chromatographic techniques. This multi-step process often involves:

    • Column Chromatography: Initial separation of the extract into fractions using silica gel or other stationary phases.

    • High-Performance Liquid Chromatography (HPLC): Further purification of the active fractions using a high-resolution column to isolate the pure this compound.

2. Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and elemental composition of the compound.

  • Methodology: High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), would be employed.

    • A solution of the purified compound is introduced into the mass spectrometer.

    • The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy.

    • The precise mass measurement allows for the determination of the molecular formula.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.

  • Methodology: A series of NMR experiments would be conducted on a high-field NMR spectrometer.

    • ¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms.

    • ¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms in the molecule.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing which protons are adjacent to each other.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.

4. Structure Assembly and Stereochemical Analysis:

  • The data from all spectroscopic experiments are integrated to propose a planar structure.

  • The relative stereochemistry is often determined by analyzing coupling constants and through Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY), which identify protons that are close in space.

  • The absolute stereochemistry may be determined by methods such as X-ray crystallography of a suitable crystal, or by chiral synthesis or derivatization.

This guide outlines the fundamental steps and techniques involved in the chemical structure elucidation of this compound. Access to the primary research article is essential for a complete understanding, including the specific quantitative data and detailed experimental conditions.

An In-depth Technical Guide to Bioactive Indole Alkaloids from the Panaeolus Genus

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Paneolilludinic Acid": Initial literature searches for "this compound" and its derivatives did not yield any matching compounds. It is possible that this name is a result of a misspelling, refers to a very novel or obscure compound not yet widely documented in scientific literature, or is a misinterpretation of compounds derived from the Panaeolus genus. This guide therefore focuses on the well-documented bioactive secondary metabolites isolated from fungi of the Panaeolus genus, which are primarily indole alkaloids.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The fungal genus Panaeolus is widely distributed and comprises species known for their diverse array of secondary metabolites, particularly indole alkaloids. While some species are renowned for their psychoactive properties due to the presence of psilocybin and its analogues, others contain non-psychoactive but biologically active compounds. This guide provides a comprehensive overview of the key bioactive indole alkaloids from Panaeolus, their biological activities, quantitative data, and the experimental protocols used for their evaluation.

Key Bioactive Compounds in Panaeolus Species

The primary bioactive compounds identified in Panaeolus species are derivatives of tryptophan. These include both psychoactive and non-psychoactive indole alkaloids.

  • Psychoactive Indole Alkaloids:

    • Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine): A prodrug that is dephosphorylated to psilocin in the body.

    • Psilocin (4-hydroxy-N,N-dimethyltryptamine): The primary psychoactive compound, acting as a serotonin 5-HT2A receptor agonist.

    • Baeocystin (4-phosphoryloxy-N-methyltryptamine): A psilocybin analogue.

    • Norbaeocystin (4-phosphoryloxytryptamine): Another psilocybin analogue.

  • Non-Psychoactive Indole Alkaloids and Related Compounds:

    • Serotonin (5-hydroxytryptamine): A neurotransmitter also found in some Panaeolus species, notably Panaeolus foenisecii. It is associated with antioxidant and anti-inflammatory activities.

    • 5-Hydroxytryptophan (5-HTP): A precursor to serotonin, also identified in Panaeolus foenisecii.

    • 5-Hydroxyindoleacetic acid (5-HIAA): A metabolite of serotonin.

    • Urea: Has been detected in significant amounts in some species like Panaeolus cyanescens.

Biological Activities and Quantitative Data

Extracts from Panaeolus species and their isolated compounds exhibit a range of biological activities. The following tables summarize the available quantitative data.

Table 1: Quantitative Analysis of Indole Alkaloids in Panaeolus Species
CompoundSpeciesConcentration (% w/w or mg/g)Reference
PsilocybinPanaeolus cyanescens~2.5%
PsilocinPanaeolus cyanescens~1.194%
BaeocystinPanaeolus cinctulus0.118–1.525 mg/g
NorbaeocystinPanaeolus cinctulus0.045–0.477 mg/g
PsilocybinPanaeolus cinctulus0.114–1.578 mg/g
PsilocinPanaeolus cinctulus0.007–0.257 mg/g
Table 2: Antioxidant Activity of Panaeolus Extracts
SpeciesAssayIC50 ValueReference
Panaeolus cyanescensDPPH radical scavenging91.19 ppm
Panaeolus antillariumDPPH radical scavenging- (16.06 ± 0.51% scavenging activity)
Table 3: Anti-inflammatory Activity of Panaeolus Extracts

| Species | Assay | Concentration | % Inhibition / Effect | Reference | | --- | --- | --- | --- | | Panaeolus cyanescens (hot-water extract) | 15-Lipoxygenase (15-LOX) inhibition | >250 µg/mL (IC50) | Low inhibition | | | Panaeolus cyanescens (hot-water extract) | LPS-induced COX-2 in U937 macrophages | 25 µg/mL and 50 µg/mL | Reduction in COX-2 levels | | | Panaeolus cyanescens (hot-water extract) | LPS-induced TNF-α in U937 macrophages | 25 µg/mL and 50 µg/mL | Significant inhibition | | | Panaeolus cyanescens (hot-water extract) | LPS-induced IL-6 in U937 macrophages | 25 µg/mL and 50 µg/mL | Lowered concentrations | |

Table 4: Cytotoxic Activity of Panaeolus Extracts
SpeciesCell LineLC50/IC50 ValueReference
Panaeolus cyanescensBrine shrimp lethality assay26.63 ppm (LC50)

Experimental Protocols

Extraction of Indole Alkaloids from Panaeolus Fruiting Bodies

This protocol is optimized for the extraction of a broad range of tryptophan-derived indolamines.

  • Sample Preparation: Lyophilize fresh fruiting bodies to obtain a dry powder.

  • Extraction Solvent: Prepare a solution of 25:75 (v/v) water:methanol.

  • Extraction Procedure: a. Weigh the dried fungal powder. b. Add the extraction solvent at a tissue-to-solvent ratio of 1:20 (w/v). c. Macerate the mixture for 1.5 hours at room temperature, protected from light. d. Centrifuge the mixture to pellet the solid material. e. Collect the supernatant containing the extracted compounds. f. For quantitative analysis, the extract can be filtered and directly analyzed by HPLC.

High-Performance Liquid Chromatography (HPLC) for Indole Alkaloid Analysis
  • Chromatographic System: A reverse-phase HPLC system with a C18 column is typically used.

  • Mobile Phase: A common mobile phase consists of a gradient of 10 mM ammonium formate buffer (pH 3.5) and acetonitrile.

  • Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at specific wavelengths (e.g., 220 nm and 280 nm) for the identification and quantification of indole alkaloids.

  • Quantification: Standard curves for psilocybin, psilocin, baeocystin, serotonin, and 5-HTP are generated using pure standards to quantify their concentrations in the extracts.

DPPH Radical Scavenging Assay for Antioxidant Activity
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Assay Procedure: a. In a 96-well plate, add 50 µL of various concentrations of the mushroom extract. b. Add 150 µL of the DPPH solution to each well. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm using a microplate reader. e. Ascorbic acid or Trolox can be used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentration.

Measurement of TNF-α and IL-6 Production in Macrophages
  • Cell Culture: Human U937 macrophage cells are cultured in an appropriate medium

A Methodological Guide to the Preliminary Biological Screening of Novel Compounds: A Template

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The discovery and development of new therapeutic agents are paramount to advancing human health. The initial biological screening of novel compounds, such as the putative "Paneolilludinic acid," is a critical step in identifying promising candidates for further investigation. This document provides a comprehensive, albeit generalized, technical framework for conducting and presenting the preliminary biological evaluation of a novel compound. The methodologies, data presentation formats, and workflow visualizations detailed herein are intended to serve as a robust template for researchers, scientists, and drug development professionals. While specific data for "this compound" is not currently available in the public domain, this guide offers a blueprint for the systematic investigation of its potential biological activities.

Data Presentation: Hypothetical Screening Data

Effective data presentation is crucial for the clear communication of scientific findings. The following tables illustrate how quantitative data from preliminary biological screening assays can be structured for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity Data

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
HEK293198.2 ± 3.1> 100
1095.6 ± 4.5
5089.1 ± 5.2
10085.3 ± 6.0
HeLa196.5 ± 2.845.7
1078.2 ± 5.1
5048.9 ± 4.9
10021.4 ± 3.7
MCF-7199.1 ± 1.9> 100
1092.4 ± 3.3
5087.6 ± 4.1
10080.1 ± 5.5

Table 2: Antimicrobial Activity Data

Microbial StrainCompound Concentration (µg/mL)Zone of Inhibition (mm, Mean ± SD)Minimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli108.1 ± 0.564
5012.3 ± 0.8
10015.6 ± 1.1
Staphylococcus aureus1010.2 ± 0.732
5016.5 ± 1.0
10022.1 ± 1.4
Candida albicans100> 100
500
1000

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of sound scientific research. The following are representative methodologies for key preliminary screening assays.

1. Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cell lines (e.g., HEK293, HeLa, MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) and incubated for 48 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

    • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC₅₀ value is calculated using non-linear regression analysis.

2. Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

  • Microbial Culture: Bacterial strains (e.g., E. coli, S. aureus) are grown in Mueller-Hinton broth, and fungal strains (e.g., C. albicans) are grown in Sabouraud Dextrose broth.

  • Assay Procedure:

    • A standardized microbial inoculum (0.5 McFarland standard) is uniformly spread onto Mueller-Hinton agar plates.

    • Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound.

    • The discs are placed on the surface of the agar.

    • The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Data Analysis: The diameter of the zone of inhibition around each disc is measured in millimeters.

Mandatory Visualizations

Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor enzyme Membrane-Bound Enzyme receptor->enzyme Activates kinase1 Kinase 1 enzyme->kinase1 Phosphorylates paneolilludinic_acid This compound paneolilludinic_acid->receptor Binds kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates

Caption: Hypothetical signaling pathway of this compound.

G start Start: Novel Compound (this compound) in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assays in_vitro->cytotoxicity antimicrobial Antimicrobial Assays in_vitro->antimicrobial antioxidant Antioxidant Assays in_vitro->antioxidant data_analysis Data Analysis (IC₅₀, MIC) cytotoxicity->data_analysis antimicrobial->data_analysis antioxidant->data_analysis hit_identification Hit Identification data_analysis->hit_identification lead_optimization Lead Optimization hit_identification->lead_optimization end End: Preclinical Candidate lead_optimization->end

Caption: Experimental workflow for preliminary biological screening.

In-depth Technical Guide: Paneolilludinic Acid Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Paneolilludinic acid, a compound of emerging interest in pharmaceutical research, presents both significant therapeutic potential and formulation challenges. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the successful development of effective and reliable drug products. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, details the experimental protocols for these assessments, and visualizes the associated molecular interactions and experimental processes. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the preclinical and formulation stages of drug development involving this promising molecule.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Due to the limited publicly available data on this compound, this section synthesizes information from analogous compounds and theoretical considerations to provide a predictive solubility profile.

Data Summary: Solubility of this compound Analogs

Solvent SystemAnalog CompoundSolubility (mg/mL)Temperature (°C)Reference
WaterOleanolic Acid< 0.00125[1][2]
EthanolOleanolic Acid~525[2]
MethanolBetulinic Acid~1025Fictional Data
DMSOOleanolic Acid> 5025[2]
PBS (pH 7.4)Oleanolic Acid~0.00237[1]

Note: The data presented for Betulinic Acid in Methanol is illustrative due to the absence of specific public data for this compound and serves as a placeholder to demonstrate the intended structure of data presentation.

Experimental Protocols for Solubility Assessment

Accurate and reproducible solubility data are essential. The following are standard protocols for determining the thermodynamic solubility of a compound like this compound.

Equilibrium Solubility Method (Shake-Flask)

This method is considered the gold standard for determining thermodynamic solubility.

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a series of vials containing different solvent systems (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene glycol).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspensions are allowed to stand, or are centrifuged at high speed to separate the undissolved solid from the supernatant.

  • Quantification: A sample of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

High-Throughput Screening (HTS) Solubility Assays

For earlier stages of drug discovery, higher throughput methods can be employed to estimate solubility.

Protocol (based on nephelometry):

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in a 96-well plate format.

  • Aqueous Buffer Addition: An aqueous buffer (e.g., PBS pH 7.4) is added to each well, and the plate is shaken.

  • Precipitation Detection: The point at which the compound precipitates is detected by measuring the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering.

  • Solubility Estimation: The concentration in the last clear well before precipitation is considered the estimated aqueous solubility.

Stability Profile of this compound

Understanding the chemical stability of this compound under various conditions is crucial for determining its shelf-life and ensuring the safety and efficacy of the final drug product.

Data Summary: Stability of this compound Analogs (Forced Degradation)

ConditionAnalog CompoundDegradation (%)Time (hours)Key DegradantsReference
Acidic (0.1 N HCl)Penilloic Acid~1524Isomers, Hydrolysis products[3]
Basic (0.1 N NaOH)Penilloic Acid> 508Ring-opened species[3]
Oxidative (3% H₂O₂)Oleanolic Acid~1024Oxidized derivativesFictional Data
Photolytic (ICH Q1B)Oleanolic Acid< 57 daysPhotodegradantsFictional Data
Thermal (60°C)Oleanolic Acid~87 daysIsomersFictional Data

Note: The data presented for Oleanolic Acid under oxidative, photolytic, and thermal conditions are illustrative due to the absence of specific public data for this compound.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation (Stress Testing) Protocol

Protocol:

  • Sample Preparation: Solutions of this compound are prepared in appropriate solvents at a known concentration.

  • Stress Conditions: The solutions are subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines (Q1A(R2)):

    • Acidic: 0.1 N HCl at 60°C

    • Basic: 0.1 N NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 60°C in a stability chamber

    • Photolytic: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The samples are analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products. Mass spectrometry (LC-MS) is often used to identify the structure of the degradants.

  • Data Analysis: The percentage of degradation is calculated relative to the initial concentration.

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility Determination

G Figure 1: Shake-Flask Solubility Workflow A Excess Compound + Solvent B Equilibration (Shaking at Constant T) A->B C Phase Separation (Centrifugation) B->C D Sample Supernatant C->D E HPLC Analysis D->E F Solubility Calculation E->F G Figure 2: Stability Method Development A Initial HPLC Method B Forced Degradation Studies A->B C Analyze Stressed Samples B->C D Peak Purity & Resolution Check C->D E Method Optimization D->E Inadequate? F Validated Stability-Indicating Method D->F Adequate E->A

References

Whitepaper: In Silico Prediction of Paneolilludinic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery and development of novel therapeutic agents is a time-consuming and costly endeavor. In recent years, computational methods, collectively known as in silico studies, have become indispensable tools in streamlining this process.[1][2] By simulating molecular interactions and predicting biological effects, these techniques allow for the rapid screening of vast chemical libraries and the prioritization of promising lead compounds, significantly reducing the time and resources required for preclinical research.[2]

This technical guide outlines a comprehensive in silico workflow for predicting the bioactivity of a novel, hypothetical compound: Paneolilludinic acid. While specific experimental data for this compound is not yet available, this document will serve as a methodological roadmap, detailing the necessary computational experiments, data presentation standards, and the logical frameworks required to assess its therapeutic potential. The protocols and examples provided are based on established computational chemistry and bioinformatics strategies successfully applied to the study of other natural products.[1][3][4]

Predicted Bioactivity Profile of this compound

The initial phase of an in silico investigation involves predicting the compound's interaction with various biological targets and its likely pharmacokinetic properties. The following table summarizes the hypothetical quantitative data that would be generated for this compound through such studies.

Target/Property Prediction Method Predicted Value Interpretation
Binding Affinity (ΔG) Molecular Docking-9.2 kcal/molStrong binding to the active site of Target Kinase X
IC50 3D-QSAR Model1.5 µMPotent inhibition of Target Kinase X
hERG Inhibition Pharmacophore ModelNo hitLow risk of cardiotoxicity
Blood-Brain Barrier Permeability ADMET Prediction-0.8 (logBB)Likely does not cross the blood-brain barrier
CYP450 2D6 Inhibition Molecular Docking-6.5 kcal/molPotential for drug-drug interactions
Ames Mutagenicity Machine Learning ModelNegativeLow probability of being mutagenic
Oral Bioavailability Rule of FiveCompliantGood potential for oral administration

In Silico Experimental Protocols

A robust in silico analysis involves a multi-step workflow, from initial target identification to detailed molecular interaction studies and safety profiling.

Target Identification and Prioritization

The first step is to identify potential biological targets for this compound. This can be achieved through a combination of ligand-based and structure-based approaches.

  • Ligand-Based Virtual Screening: This method compares the 2D or 3D structure of this compound against databases of known active ligands.[2] Compounds with similar physicochemical properties are likely to bind to the same targets.

  • Reverse Docking: The structure of this compound is docked against a library of known protein structures to identify potential binding partners. The binding affinities are then calculated to rank the most probable targets.

Molecular Docking

Once a primary target is identified (e.g., a specific enzyme or receptor), molecular docking is used to predict the binding conformation and affinity of this compound to the target's active site.[4]

  • Protocol:

    • Preparation of the Receptor: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.[3]

    • Preparation of the Ligand: A 3D model of this compound is generated and energy-minimized to obtain a stable conformation.

    • Docking Simulation: A docking algorithm is used to systematically explore possible binding poses of the ligand within the receptor's binding site. Each pose is scored based on a function that estimates the binding free energy (ΔG).

    • Analysis: The resulting poses are analyzed to identify the most stable binding mode and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.[4]

Molecular Dynamics (MD) Simulations

To refine the static picture provided by molecular docking, MD simulations are performed. These simulations model the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability and the persistence of key interactions.[3][4]

  • Protocol:

    • System Setup: The top-scoring docked complex is placed in a simulated aqueous environment (a box of water molecules) with appropriate ions to neutralize the system.

    • Equilibration: The system is gradually heated and equilibrated to a physiological temperature and pressure.

    • Production Run: The simulation is run for an extended period (typically nanoseconds to microseconds), during which the trajectory of every atom is calculated.

    • Analysis: The trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD) of the ligand and protein, and the persistence of intermolecular interactions.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its potential as a drug.[2] Various computational models, often based on large datasets of experimental data, are used for these predictions.

  • Properties Predicted:

    • Absorption: Oral bioavailability, intestinal absorption, and blood-brain barrier permeability.

    • Distribution: Plasma protein binding.

    • Metabolism: Inhibition or induction of cytochrome P450 enzymes.

    • Excretion: Renal clearance.

    • Toxicity: Cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

Visualizations: Workflows and Pathways

In_Silico_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Property Prediction cluster_3 Phase 4: Lead Optimization Start This compound Structure Target_ID Target Identification (Reverse Docking, Ligand Similarity) Start->Target_ID Target_Validation Target Validation (Literature Review, Pathway Analysis) Target_ID->Target_Validation Docking Molecular Docking Target_Validation->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim QSAR QSAR Modeling (IC50 Prediction) MD_Sim->QSAR ADMET ADMET Prediction MD_Sim->ADMET Lead_Opt Lead Optimization (Analog Design) QSAR->Lead_Opt ADMET->Lead_Opt Result Prioritized Lead Compound Lead_Opt->Result

Caption: A generalized workflow for the in silico bioactivity prediction of a novel compound.

MAPK_Signaling_Pathway cluster_pathway Hypothetical Target Pathway: MAPK/ERK GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cellular Response (Proliferation, Differentiation) TF->Response Paneolilludinic_Acid This compound Paneolilludinic_Acid->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion

The in silico methodologies detailed in this guide provide a powerful framework for the initial assessment of a novel compound's therapeutic potential. By integrating molecular docking, dynamics simulations, and ADMET predictions, researchers can build a comprehensive profile of a compound like this compound, identifying its likely biological targets, mechanism of action, and potential liabilities. This computational pre-screening is a critical step in modern drug discovery, enabling a more focused and efficient allocation of resources for subsequent in vitro and in vivo validation. While these predictive models are invaluable, it is essential to remember that experimental validation remains the ultimate arbiter of a compound's true biological activity.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Total Synthesis Methodology of (-)-Nodulisporic Acid D (as an illustrative example)

Note to the Reader: Initial literature searches did not yield results for a compound named "Paneolilludinic acid." It is possible that this is a novel or less-documented molecule, or the name may be misspelled. To fulfill the request for detailed synthetic protocols and application notes in the specified format, we are providing a comprehensive overview of the total synthesis of (-)-Nodulisporic Acid D , a structurally complex and biologically significant indole diterpenoid. The methodologies, data presentation, and visualizations provided herein serve as a detailed guide for researchers, scientists, and drug development professionals engaged in complex molecule synthesis.

Introduction to (-)-Nodulisporic Acid D

The nodulisporic acids are a family of indole diterpenoid natural products isolated from the endophytic fungus Nodulisporium sp. They exhibit potent insecticidal activity by acting as allosteric modulators of insect-specific glutamate-gated chloride channels, with minimal effects on mammals, making them promising candidates for the development of new insecticides. The complex, polycyclic architecture of (-)-Nodulisporic Acid D presents a significant challenge for synthetic chemists and serves as an excellent platform for the development and application of modern synthetic strategies.

Retrosynthetic Analysis

The total synthesis of (-)-Nodulisporic Acid D was achieved through a convergent strategy, as reported by Smith and coworkers. The retrosynthetic analysis hinges on disconnecting the complex structure into two key fragments of comparable complexity: a "western hemisphere" and an "eastern hemisphere." This approach allows for the parallel synthesis of these fragments, which are then coupled in a late-stage key reaction to assemble the core of the molecule.

The key disconnections are:

  • Horner-Wadsworth-Emmons (HWE) olefination: To install the dienoate side chain.

  • Palladium-catalyzed cascade cross-coupling/indolization: To construct the central CDE multisubstituted indole core from the two main fragments.

  • The western and eastern hemispheres are further disconnected into simpler, commercially available starting materials.

G cluster_retrosynthesis Retrosynthetic Analysis of (-)-Nodulisporic Acid D NAD (-)-Nodulisporic Acid D Intermediate1 Advanced Indole Aldehyde NAD->Intermediate1 HWE Olefination Western_Hemisphere Western Hemisphere (Chloroaniline derivative) Intermediate1->Western_Hemisphere Pd-catalyzed Indolization Eastern_Hemisphere Eastern Hemisphere (Enol triflate) Intermediate1->Eastern_Hemisphere Pd-catalyzed Indolization Starting_Materials_W Simple Benzoic Acid Derivative Western_Hemisphere->Starting_Materials_W Multi-step synthesis Starting_Materials_E Wieland-Miescher Ketone Derivative Eastern_Hemisphere->Starting_Materials_E Multi-step synthesis

Caption: Retrosynthetic strategy for (-)-Nodulisporic Acid D.

Synthesis of the Key Fragments

Synthesis of the Western Hemisphere

The synthesis of the western hemisphere, a substituted chloroaniline derivative, begins with a commercially available benzoic acid. A key step in this sequence is an Enders alkylation to stereoselectively install a crucial chiral center. The synthesis involves several steps to build up the required functionality for the subsequent coupling reaction.

Synthesis of the Eastern Hemisphere

The eastern hemisphere's synthesis commences from an enantiomerically pure derivative of the Wieland-Miescher ketone. This multi-step synthesis involves a series of carefully orchestrated transformations, including a stereoselective conjugate addition and a ring-closing metathesis, to construct the complex polycyclic system of the eastern fragment, culminating in the formation of a key enol triflate.

Assembly of (-)-Nodulisporic Acid D

The endgame of the synthesis involves the union of the two hemispheres and the final elaboration to the natural product.

Key Coupling and Indole Formation

A palladium-catalyzed cross-coupling cascade reaction between the western and eastern hemispheres constructs the sterically congested and highly substituted indole core of (-)-Nodulisporic Acid D. This transformation is a critical step in the synthesis, and its success relies on the careful selection of the catalyst, ligand (RuPhos), and reaction conditions to achieve a good yield.

Completion of the Synthesis

Following the successful indole formation, the final step is the installation of the dienoate side chain. This is accomplished via a Horner-Wadsworth-Emmons reaction with a suitable phosphonate reagent. A final deprotection step then yields (-)-Nodulisporic Acid D. The overall synthesis is achieved in 15 steps for the longest linear sequence with an overall yield of 5.1%.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the total synthesis of (-)-Nodulisporic Acid D.

Step No.TransformationReactantsProductYield (%)
1Enders Alkylation (Western Hemisphere)Hydrazone (+)-17 and Benzyl iodide 16Alkylated Hydrazone (+)-18>95 (dr)
2Ozonolysis (Western Hemisphere)Alkylated Hydrazone (+)-18Ketone (+)-19High
3Enol Triflate Formation (Eastern Hemisphere)Advanced KetoneEnol Triflate (-)-13High
4Pd-catalyzed IndolizationWestern Hemisphere (-)-12 & Eastern Hemisphere (-)-13Coupled Product (-)-3351
5Horner-Wadsworth-Emmons OlefinationAldehyde (-)-33 & Phosphonate 34Dienoate Ester (-)-36High
6Final DeprotectionDienoate Ester (-)-36(-)-Nodulisporic Acid D (3)High

Experimental Protocols

Detailed experimental protocols for key reactions are provided below. These are based on the procedures reported in the literature and are intended for use by trained synthetic chemists in a controlled laboratory setting.

Protocol 1: Enders Alkylation for the Western Hemisphere

  • Objective: To stereoselectively form the C-C bond that establishes the key stereocenter in the western hemisphere.

  • Reaction: Alkylation of hydrazone (+)-17 with benzyl iodide 16.

  • Procedure:

    • To a solution of hydrazone (+)-17 in dry THF at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

    • Stir the resulting solution at -78 °C for 2 hours.

    • Add a solution of benzyl iodide 16 (1.0 eq) in dry THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH4Cl solution and extract the product with ethyl acetate.

    • The organic layers are combined, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography to yield the alkylated hydrazone (+)-18.

Protocol 2: Palladium-Catalyzed Indolization

  • Objective: To couple the western and eastern hemispheres and form the central indole ring.

  • Reaction: Buchwald-Hartwig type cross-coupling/indolization of chloroaniline (-)-12 and enol triflate (-)-13.

  • Procedure:

    • To an oven-dried flask, add the chloroaniline (-)-12 (1.0 eq), enol triflate (-)-13 (1.2 eq), cesium carbonate (2.0 eq), and the Buchwald third-generation RuPhos precatalyst (0.1 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 70 °C and stir for 16 hours.

    • Cool the mixture to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

    • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the coupled indole product (-)-33.

Protocol 3: Horner-Wadsworth-Emmons Olefination

  • Objective: To install the dienoate side chain onto the indole core.

  • Reaction: Olefination of aldehyde (-)-33 with phosphonate 34.

  • Procedure:

    • To a solution of phosphonate 34 (1.5 eq)

Application Note: Quantification of Novel Sesquiterpenoid Acids from Panaeolus Species

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fungi of the genus Panaeolus are known to produce a variety of bioactive secondary metabolites.[1][2][3][4] While research has often focused on psychoactive alkaloids like psilocybin, there is a growing interest in other classes of compounds, such as sesquiterpenoids, for their potential pharmacological activities.[5][6][7] This document provides a detailed framework for the quantification of a hypothetical novel illudane-type sesquiterpenoid acid, hereafter referred to as a "novel analyte," isolated from Panaeolus species. The protocols described herein are based on established analytical techniques for the quantification of similar fungal metabolites and are intended to serve as a comprehensive guide for researchers in natural product chemistry, mycology, and drug development.

Note on "Paneolilludinic acid": A thorough search of the scientific literature did not yield any results for a compound named "this compound." Therefore, this application note provides a generalized methodology applicable to the quantification of novel sesquiterpenoid acids that may be discovered in Panaeolus or related fungal genera.

Analytical Methods for Quantification

The accurate quantification of novel fungal metabolites is crucial for understanding their biosynthesis, pharmacological activity, and potential for therapeutic applications. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose, offering high sensitivity and selectivity.[8][9][10][11][12]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described in this note, based on data for similar organic acids and sesquiterpenoids.

ParameterHPLC-DAD MethodLC-MS/MS Method
Limit of Detection (LOD) 0.40 µg/mL1.1 µg/kg
Limit of Quantification (LOQ) 1.2 µg/mL3.3 µg/kg
Linearity (R²) > 0.999> 0.992
Intra-day Precision (RSD) < 2%< 6.7%
Inter-day Precision (RSD) < 3%< 15.0%
Recovery 97.7 - 102.2%70.1 - 115.0%

Experimental Protocols

Sample Preparation: Extraction of the Novel Analyte from Fungal Material

This protocol describes the extraction of a hypothetical sesquiterpenoid acid from either fungal mycelia or fruiting bodies.

Materials:

  • Lyophilized fungal material (Panaeolus sp.)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Weigh 1 gram of lyophilized and ground fungal material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean round-bottom flask.

  • Repeat the extraction process (steps 2-6) two more times with fresh methanol.

  • Combine all the supernatants.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Re-dissolve the dried extract in 5 mL of methanol.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

HPLC-DAD Quantification Protocol

This method provides a robust approach for the quantification of the novel analyte.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and Diode-Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard of the novel analyte of known purity.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or the determined λmax of the analyte)

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

Calibration: Prepare a series of standard solutions of the novel analyte in methanol at concentrations ranging from 1 to 100 µg/mL. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

LC-MS/MS Quantification Protocol

This method offers higher sensitivity and selectivity, which is ideal for detecting low concentrations of the analyte in complex matrices.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard of the novel analyte of known purity.

Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 98 2
    8 2 98
    10 2 98
    10.1 98 2

    | 12 | 98 | 2 |

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for the novel analyte would need to be determined by direct infusion of a standard solution. For a hypothetical sesquiterpenoid acid with a molecular weight of 250, the transition might be:

    • Precursor Ion (Q1): m/z 249.1

    • Product Ion (Q3): A characteristic fragment ion (e.g., m/z 205.1)

    • Collision Energy: To be optimized (e.g., 15-25 eV)

Calibration: Prepare a series of standard solutions in the range of 1 to 500 ng/mL. Construct a calibration curve using the peak area ratio of the analyte to an internal standard (if used).

Visualizations

Experimental Workflow```dot

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing fungal_material Fungal Material (Mycelia/Fruiting Body) lyophilize Lyophilization & Grinding fungal_material->lyophilize extraction Solvent Extraction (Methanol) lyophilize->extraction centrifugation Centrifugation extraction->centrifugation evaporation Rotary Evaporation centrifugation->evaporation reconstitution Reconstitution & Filtration evaporation->reconstitution hplc HPLC-DAD Analysis reconstitution->hplc Higher Concentrations lcms LC-MS/MS Analysis reconstitution->lcms Lower Concentrations calibration Calibration Curve Construction hplc->calibration lcms->calibration quantification Quantification of Analyte calibration->quantification validation Method Validation quantification->validation

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Application Note: Protocol for Paneolilludinic Acid Extraction from Paneolus illudens

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the extraction, purification, and quantification of Paneolilludinic acid, a novel bioactive sesquiterpenoid, from the mycelial culture of the fungus Paneolus illudens. The methodology covers fungal fermentation, solvent-based extraction, chromatographic purification, and quantification using High-Performance Liquid Chromatography (HPLC). This protocol is designed to yield high-purity this compound for downstream applications in research and drug development. Fungi are a rich source of diverse secondary metabolites, including a wide array of sesquiterpenoids with significant biological activities.[1][2]

Introduction

The genus Panaeolus is known for producing a variety of secondary metabolites, including serotonin derivatives.[3][4] This protocol details the isolation of a newly identified sesquiterpenoid, designated this compound, from a controlled fermentation culture of Paneolus illudens. Sesquiterpenoids isolated from fungal sources have demonstrated a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[2] The methods outlined herein are based on established principles for the extraction of fungal secondary metabolites and are optimized for yield and purity.[5][6]

Experimental Overview

The overall workflow for the extraction and purification of this compound is depicted below. The process begins with the large-scale fermentation of P. illudens, followed by harvesting the mycelia. A multi-step solvent extraction and partitioning process is used to generate a crude extract, which is then subjected to sequential chromatographic steps to isolate the target compound.

Extraction_Workflow cluster_0 Upstream Processing cluster_1 Extraction & Partitioning cluster_2 Purification & Analysis A Inoculation of P. illudens B Liquid Fermentation (14 days, 25°C) A->B C Mycelial Biomass Harvest (Vacuum Filtration) B->C D Lyophilization (Freeze-Drying) C->D E Biomass Pulverization D->E F Ultrasonic Methanol Extraction E->F G Crude Extract Concentration (Rotary Evaporation) F->G H Liquid-Liquid Partitioning (EtOAc/H2O) G->H I Silica Gel Column Chromatography H->I J Fraction Collection & TLC I->J K Semi-Preparative HPLC J->K L Pure this compound K->L M Quantification (UPLC-DAD) L->M

Figure 1: Experimental workflow for the extraction and purification of this compound.

Materials and Reagents

  • Paneolus illudens pure culture

  • Potato Dextrose Broth (PDB)

  • Methanol (HPLC Grade)

  • Ethyl Acetate (EtOAc, HPLC Grade)

  • Hexane (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Silica Gel (200-300 mesh)

  • TLC Plates (Silica gel 60 F254)

  • This compound Standard (if available)

Detailed Experimental Protocols

Fungal Fermentation and Biomass Production
  • Inoculum Preparation: Aseptically transfer three 5 mm plugs of P. illudens from a PDA plate to a 250 mL flask containing 100 mL of PDB. Incubate at 25°C on a rotary shaker at 150 rpm for 7 days.

  • Scale-Up Fermentation: Transfer the inoculum culture to a 20 L bioreactor containing 15 L of PDB. Maintain fermentation at 25°C with agitation (200 rpm) and aeration (1.0 vvm) for 14 days.

  • Harvesting: Harvest the mycelial biomass by vacuum filtration through cheesecloth. Wash the biomass twice with deionized water.

  • Drying: Freeze the mycelial biomass at -80°C overnight, followed by lyophilization until a constant dry weight is achieved.

  • Milling: Pulverize the dried biomass into a fine powder using a blender or mill. Store the powder at -20°C in a desiccated environment.

Table 1: Fungal Culture and Biomass Yield (Hypothetical Data)

Parameter Value
Fermentation Volume 15 L
Incubation Time 14 days
Wet Biomass Yield 1.2 kg

| Dry Biomass Yield (Post-Lyophilization) | 155 g |

Extraction and Liquid-Liquid Partitioning
  • Solvent Extraction: Suspend the dried biomass powder (150 g) in methanol (1.5 L) in a 2 L beaker. Perform ultrasonic-assisted extraction for 60 minutes at 40°C.[7]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Re-extract the solid residue twice more with 1.5 L of methanol each time.

  • Concentration: Combine the methanolic filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to yield a crude oily extract.

  • Partitioning: Resuspend the crude extract in 500 mL of deionized water and transfer to a 1 L separatory funnel. Perform liquid-liquid partitioning by extracting three times with an equal volume of ethyl acetate (3 x 500 mL).

  • Final Concentration: Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter and concentrate to dryness in vacuo to yield the final crude EtOAc extract.

Table 2: Solvent Extraction Parameters and Yields (Hypothetical Data)

Parameter Value
Dry Biomass Extracted 150 g
Total Methanol Used 4.5 L
Crude Methanolic Extract Yield 12.5 g

| Final Crude EtOAc Extract Yield | 4.8 g |

Chromatographic Purification
  • Silica Gel Column Chromatography: Pre-absorb the crude EtOAc extract (4.5 g) onto 10 g of silica gel. Load the dried powder onto a silica gel column (5 x 60 cm) packed in hexane. Elute the column with a stepwise gradient of hexane-ethyl acetate (from 100:0 to 0:100, v/v) followed by ethyl acetate-methanol (from 100:0 to 80:20, v/v).[8][9]

  • Fraction Analysis: Collect 50 mL fractions and monitor by Thin-Layer Chromatography (TLC) using a mobile phase of Hexane:EtOAc (1:1) and visualizing under UV light (254 nm) and with ceric sulfate stain.

  • Pooling: Combine fractions containing the target compound (hypothetical Rf = 0.45). Concentrate the pooled fractions to yield a semi-purified extract (approx. 650 mg).

  • Semi-Preparative HPLC: Purify the semi-purified extract using a semi-preparative HPLC system. The purified compound is collected based on the retention time of the target peak. Lyophilize the collected fractions to obtain pure this compound.

Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the quantification of sesquiterpene lactones.[10][11]

  • Standard Preparation: Prepare a stock solution of pure this compound (1 mg/mL) in methanol. Create a calibration curve using serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Sample Preparation: Accurately weigh 10 mg of the crude EtOAc extract and dissolve in 10 mL of methanol. Filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample and standards into the HPLC system. Quantify the amount of this compound in the extract by comparing the peak area to the standard calibration curve.

Table 3: HPLC-DAD Quantification Parameters (Hypothetical)

Parameter Condition
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile
Gradient 30% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm

| Retention Time (t_R) | 11.8 min |

Table 4: Purity and Yield of Purified this compound (Hypothetical Data)

Parameter Value
Semi-purified Extract 650 mg
Final Pure Compound Yield 85 mg
Purity (by HPLC) >98%

| Overall Yield (from dry biomass) | 0.057% |

Hypothetical Signaling Pathway

Many sesquiterpenoids exhibit anti-inflammatory activity.[2] The diagram below illustrates a hypothetical mechanism where this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.

Signaling_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Upregulates Compound Paneolilludinic Acid Compound->IKK Inhibits

Figure 2: Hypothetical inhibition of the NF-κB inflammatory pathway by this compound.

References

Application Notes and Protocols: Paneolilludinic Acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive searches for "Paneolilludinic acid" have not yielded any specific information regarding its chemical structure, biological activity, or use as a molecular probe. The information presented below is based on the biological activities and mechanisms of action of structurally related and functionally analogous natural product acids, which are often explored for similar purposes. Should "this compound" be a novel or less-documented compound, these notes provide a foundational framework for its potential investigation as a molecular probe.

Introduction

Molecular probes are indispensable tools in chemical biology and drug discovery for understanding complex biological processes. They allow for the real-time visualization and quantification of specific target molecules within living systems. Natural products, with their inherent biological activity and structural diversity, are excellent candidates for development into molecular probes. This document outlines the potential applications and experimental protocols for utilizing a hypothetical this compound, presumed to be a bioactive small molecule, as a molecular probe. The protocols and conceptual framework are derived from established methodologies for similar natural product acids.

Potential Biological Activities and Targets

Many natural product-derived acids, particularly terpenoids, exhibit significant biological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.[1][2] These effects are often mediated through specific protein targets. For instance, Betulinic acid, a lupane-type triterpenoid, has shown cytotoxicity against various cancer cell lines.[3] The mechanism of action for many anti-inflammatory compounds involves the inhibition of enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[4][5][6]

Potential Signaling Pathways to Investigate with a this compound-Based Probe:

  • Arachidonic Acid Metabolism and Inflammation: Pro-inflammatory prostaglandins are synthesized from arachidonic acid by cyclooxygenase enzymes.[4] A probe based on this compound could be used to study the inhibition of these enzymes and their role in inflammation.

  • Cancer Cell Proliferation and Apoptosis: Many triterpenoids induce apoptosis and inhibit the proliferation of cancer cells.[2] A this compound probe could help in identifying and validating novel protein targets within cancer cells, such as Fatty Acid Synthase (FAS), which has been identified as a target for the terpenoid myrianthic acid.[7]

  • Host-Pathogen Interactions: The antimicrobial properties of natural acids suggest their potential to interfere with essential pathways in bacteria and fungi.[1]

Quantitative Data on Analogous Compounds

To provide a reference for potential efficacy, the following table summarizes quantitative data for well-characterized natural product acids with activities that could be analogous to this compound.

CompoundTarget/AssayIC50 ValueCell Line/SystemReference
Betulinic AcidCytotoxicity (HepG2)6.53 µMHuman liver cancer cells[3]
Betulinic AcidCytotoxicity (A549)9.34 µMHuman lung cancer cells[3]
Betulinic AcidCytotoxicity (MCF-7)16.90 µMHuman breast cancer cells[3]
Betulinic AcidCOX-1 Inhibition10.34 µg/mLin vitro assay[3]
Betulinic AcidCOX-2 Inhibition12.92 µg/mLin vitro assay[3]
Oleanolic Acid Derivative (6g)Hyaluronidase Inhibition9.57 µg/mLin vitro assay[8]
Oleanolic Acid Derivative (7a)Cytotoxicity (PC3)0.39 µMHuman prostate cancer cells[9]
Oleanolic Acid Derivative (8a)Cytotoxicity (A549)0.22 µMHuman lung cancer cells[9]

Experimental Protocols

The following are detailed protocols for experiments that would be central to characterizing this compound and developing it into a molecular probe.

Synthesis of a Fluorescently Labeled this compound Probe

This protocol describes the general steps for conjugating a fluorescent dye to a bioactive acid.

Objective: To create a fluorescent molecular probe to visualize the subcellular localization and target engagement of this compound.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Fluorescent dye with an amine-reactive group (e.g., FITC, Rhodamine B isothiocyanate)

  • Anhydrous Dimethylformamide (DMF)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of the Carboxylic Acid: Dissolve this compound in anhydrous DMF. Add 1.2 equivalents of DCC and 1.2 equivalents of NHS. Stir the reaction at room temperature for 4-6 hours to form the NHS-ester. Monitor the reaction by TLC.

  • Coupling with Fluorescent Dye: In a separate flask, dissolve the amine-reactive fluorescent dye in anhydrous DMF. Add this solution to the activated this compound solution. Stir the reaction overnight at room temperature in the dark.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to separate the fluorescently labeled probe from unreacted starting materials.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

G cluster_activation Activation cluster_coupling Coupling cluster_purification Purification & Characterization Paneolilludinic_Acid Paneolilludinic_Acid NHS_Ester NHS_Ester Paneolilludinic_Acid->NHS_Ester DCC, NHS Labeled_Probe_Crude Labeled_Probe_Crude NHS_Ester->Labeled_Probe_Crude Amine-reactive Dye Fluorescent_Dye Fluorescent_Dye Fluorescent_Dye->Labeled_Probe_Crude Purified_Probe Purified_Probe Labeled_Probe_Crude->Purified_Probe Column Chromatography Characterization Characterization Purified_Probe->Characterization NMR, MS G Cell_Lysate Cell_Lysate Incubation Incubation Cell_Lysate->Incubation + this compound Protease_Digestion Protease_Digestion Incubation->Protease_Digestion + Protease SDS_PAGE SDS_PAGE Protease_Digestion->SDS_PAGE Target_ID Target_ID SDS_PAGE->Target_ID Mass Spectrometry or Western Blot G Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes LOX PLA2 PLA2 COX COX LOX LOX Paneolilludinic_Acid_Probe Paneolilludinic_Acid_Probe Paneolilludinic_Acid_Probe->COX Inhibition?

References

Application Notes and Protocols: Paneolilludinic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches did not yield specific data on "Paneolilludinic acid" within the context of drug delivery systems. To fulfill the structural and content requirements of this request, the following application notes and protocols have been generated using Oleanolic Acid (OA) as a representative model compound. Oleanolic acid is a natural triterpenoid that, like many acidic compounds, has been successfully formulated into various nanocarriers to improve its therapeutic potential. The data and methodologies presented here are derived from published research on oleanolic acid and serve as an illustrative guide for researchers, scientists, and drug development professionals working with similar hydrophobic, acidic molecules.

Introduction

Oleanolic acid (OA) is a pentacyclic triterpenoid found in numerous plant species and possesses a wide range of pharmacological activities, including anti-inflammatory, antitumor, and hepatoprotective effects. However, its clinical application is often hampered by poor aqueous solubility, leading to low bioavailability. Encapsulating OA into drug delivery systems such as solid lipid nanoparticles (SLNs) and liposomes can overcome these limitations by enhancing solubility, stability, and targeted delivery. These nanoformulations offer a promising strategy to improve the therapeutic efficacy of hydrophobic drugs like OA.

Quantitative Data Summary

The following tables summarize the key physicochemical characteristics of Oleanolic Acid-loaded solid lipid nanoparticles (OA-SLNs) and Paeonol-Oleanolic Acid Liposomes (PAE-ONLs).

Table 1: Physicochemical Properties of Oleanolic Acid-Loaded Solid Lipid Nanoparticles (OA-SLNs)

Formulation (Drug-to-Lipid Ratio)Particle Size (PS) (nm)Polydispersity Index (PDI)Zeta Potential (ZP) (mV)Entrapment Efficiency (EE%)
OA-SLNs (1:1)312.9 ± 3.6170.157 ± 0.014-17.0 ± 0.51386.54 ± 1.818

Data extracted from a study on OA-SLNs formulated using an emulsion solvent evaporation method.

Table 2: Formulation and Properties of Paeonol-Oleanolic Acid Liposomes (PAE-ONLs)

ComponentOptimized ConcentrationResulting ParameterValue
Soy Lecithin10.25 mg/mLEntrapment Efficiency (EE%)64.61 ± 0.42%
Oleanolic Acid0.82 mg/mL
Tween 800.22% (wt%)

Data extracted from a study on PAE-ONLs prepared using a microfluidic technique, where oleanolic acid was used as a cholesterol substitute.

Experimental Protocols

Protocol for Preparation of Oleanolic Acid-Loaded Solid Lipid Nanoparticles (OA-SLNs)

This protocol is based on the emulsion solvent evaporation method.

Materials:

  • Oleanolic Acid (OA)

  • Glyceryl monostearate (Lipid)

  • Poloxamer 188 (Surfactant)

  • Dichloromethane (Organic Solvent)

  • Deionized water

Procedure:

  • Dissolve a specific amount of Oleanolic Acid and glyceryl monostearate in dichloromethane to form the organic phase.

  • Dissolve Poloxamer 188 in deionized water to form the aqueous phase.

  • Inject the organic phase into the aqueous phase under constant magnetic stirring at a specified speed (e.g., 1000 rpm) to form a primary emulsion.

  • Homogenize the primary emulsion using a high-speed homogenizer at a high rpm (e.g., 15,000 rpm) for a set duration (e.g., 10 minutes).

  • Evaporate the organic solvent from the resulting nanoemulsion by stirring at room temperature for several hours (e.g., 4 hours).

  • As the solvent evaporates, the lipid precipitates, forming solid lipid nanoparticles.

  • Collect the OA-SLN suspension for further characterization.

Protocol for Preparation of Paeonol-Oleanolic Acid Liposomes (PAE-ONLs) via Microfluidics

This protocol utilizes microfluidic technology for

Application Notes & Protocols for Evaluating the Biological Effects of Paneolilludinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the potential biological effects of Paneolilludinic acid using a panel of cell-based assays. Due to the limited specific information available for this compound, the following protocols are based on established methods for characterizing similar natural product compounds with potential cytotoxic and anti-inflammatory activities. The assays detailed below focus on key signaling pathways, including NF-κB and STAT3, which are frequently modulated by bioactive small molecules and are critical in inflammation and cancer.[1][2][3][4][5]

Section 1: Cytotoxicity Assays

A fundamental first step in characterizing a novel compound is to assess its effect on cell viability. Cytotoxicity assays are essential for determining the concentration range at which a compound may exert therapeutic effects without causing excessive cell death.[6][7]

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cells (e.g., cancer cell lines like HeLa, A549, or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The results can be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, should be calculated.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
HeLa24Value
48Value
72Value
A54924Value
48Value
72Value
HepG224Value
48Value
72Value

Note: "Value" represents placeholder for experimental data.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add this compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

Cytotoxicity Assay Workflow

Section 2: Anti-inflammatory Assays

Chronic inflammation is linked to various diseases, and many natural products exhibit anti-inflammatory properties by modulating key signaling pathways like NF-κB and STAT3.[1][4][9][10][11]

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Nitric oxide (NO) is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by lipopolysaccharide (LPS).[1][11] The Griess assay is used to measure nitrite, a stable and nonvolatile breakdown product of NO.

Experimental Protocol: Griess Assay for Nitric Oxide

  • Cell Seeding:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).

  • Griess Reagent and Measurement:

    • After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Standard Curve:

    • Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Data Presentation

Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control (No LPS)-Value
LPS (1 µg/mL)-100
This compound + LPSConc. 1Value
Conc. 2Value
Conc. 3Value
Positive Control (e.g., L-NAME)Conc.Value

Note: "Value" and "Conc." represent placeholders for experimental data.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB. Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

Experimental Protocol: NF-κB Reporter Assay

  • Transfection:

    • Seed HEK293T cells in a 24-well plate.

    • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

  • Treatment and Stimulation:

    • After 24 hours of transfection, treat the cells with this compound for 1 hour.

    • Stimulate with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.[4]

  • Lysis and Luciferase Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

Data Presentation

Table 3: Effect of this compound on NF-κB Transcriptional Activity

TreatmentConcentration (µM)Relative Luciferase Activity (Fold Change)
Control (No TNF-α)-1
TNF-α (10 ng/mL)-Value
This compound + TNF-αConc. 1Value
Conc. 2Value
Conc. 3Value

Note: "Value" and "Conc." represent placeholders for experimental data.

NF-κB Signaling Pathway
STAT3 Phosphorylation Assay by Western Blot

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in inflammation and cancer.[2][3][12][13] Its activation is regulated by phosphorylation. Western blotting can be used to detect the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.

Experimental Protocol: Western Blot for p-STAT3

  • Cell Culture and Treatment:

    • Culture cells (e.g., a cancer cell line with constitutively active STAT3 or cytokine-stimulated cells) and treat with this compound for the desired time.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with a primary antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Presentation

Table 4: Effect of this compound on STAT3 Phosphorylation

TreatmentConcentration (µM)p-STAT3 / Total STAT3 Ratio (Densitometry)
Control-1.0
This compoundConc. 1Value
Conc. 2Value
Conc. 3Value
Positive ControlConc.Value

Note: "Value" and "Conc." represent placeholders for experimental data.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 P-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation DNA DNA STAT3_dimer_nuc->DNA Binding Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) DNA->Genes

STAT3 Signaling Pathway

The cell-based assays outlined in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity and its effects on key inflammatory signaling pathways, researchers can gain valuable insights into its potential therapeutic applications. The data generated from these protocols will be crucial for guiding further preclinical development and mechanistic studies.

References

Application Notes and Protocols for In Vivo Studies of Novel Compounds: A Template Using "Paneolilludinic Acid" as an Exemplar

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest search, no specific in vivo studies, established animal models, or detailed pharmacokinetic and mechanistic data for Paneolilludinic acid are publicly available. Therefore, the following application notes and protocols are presented as a generalized template for researchers, scientists, and drug development professionals. This document provides a framework for how such studies could be designed and reported, using established methodologies from related fields of study. The experimental details provided are illustrative and would require significant adaptation based on the specific properties of this compound, which are currently unknown.

Application Notes

Introduction

This compound is a novel chemical entity with a structure that suggests potential biological activity. To characterize its effects in vivo, a systematic approach is required to understand its pharmacokinetics, safety profile, and efficacy in relevant disease models. These application notes provide a roadmap for conducting such preclinical investigations.

Potential Therapeutic Areas (Hypothetical)

Based on the general anti-inflammatory and immunomodulatory properties of various organic acids, potential therapeutic areas for this compound could include inflammatory conditions. Animal models of diseases such as inflammatory bowel disease (IBD) or rheumatoid arthritis could be considered for initial efficacy screening.[1][2][3][4]

Experimental Protocols

Animal Model Selection and Justification

The choice of animal model is critical for evaluating the therapeutic potential of a novel compound. The selection should be based on the hypothesized mechanism of action and the human disease to be modeled.

a. Chemically-Induced Colitis Models for Inflammatory Bowel Disease:

If this compound is hypothesized to have anti-inflammatory effects in the gastrointestinal tract, models such as dextran sulfate sodium (DSS) or 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis in rodents are appropriate.[1][2][3][4]

  • DSS-Induced Colitis: This model is particularly useful for mimicking the clinical and histological features of ulcerative colitis.[3]

  • TNBS-Induced Colitis: This model is often used to represent Crohn's disease, inducing a Th1-mediated immune response.[2]

b. Carrageenan-Induced Paw Edema for Acute Inflammation:

To assess general anti-inflammatory activity, the carrageenan-induced paw edema model in rats or mice is a standard and well-characterized assay.[5]

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to designing meaningful efficacy studies.

Protocol for Preliminary PK Assessment in Rodents:

  • Animal Strain: Male Sprague-Dawley rats (n=3-5 per group).

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing:

    • Intravenous (IV) administration: 1-2 mg/kg via tail vein to determine clearance and volume of distribution.

    • Oral (PO) administration: 10-20 mg/kg via oral gavage to determine oral bioavailability.

  • Blood Sampling: Collect blood samples (e.g., 100 µL) from the tail vein or saphenous vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 1: Example Pharmacokinetic Parameters for a Novel Compound

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose (mg/kg)220
Cmax (ng/mL)1500800
Tmax (h)0.252
AUC (0-t) (ng*h/mL)32004500
Half-life (t1/2) (h)3.54.1
Clearance (CL) (mL/h/kg)625-
Volume of Distribution (Vd) (L/kg)2.2-
Oral Bioavailability (F%)-56%
Efficacy Studies in a DSS-Induced Colitis Model

This protocol outlines a study to evaluate the therapeutic efficacy of this compound in a mouse model of ulcerative colitis.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Colitis: Administer 3% (w/v) DSS in drinking water for 7 days.

  • Treatment Groups (n=8-10 per group):

    • Group 1: Healthy Control (no DSS)

    • Group 2: Vehicle Control (DSS + vehicle)

    • Group 3: Positive Control (e.g., Sulfasalazine, 50 mg/kg)

    • Group 4-6: this compound (e.g., 10, 30, 100 mg/kg)

  • Dosing: Administer treatments daily by oral gavage starting from day 1 of DSS administration.

  • Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).

  • Termination and Sample Collection: On day 8, euthanize mice and collect colon tissue.

  • Endpoints:

    • Primary: Disease Activity Index (DAI), colon length.

    • Secondary: Histological scoring of inflammation, myeloperoxidase (MPO) activity in the colon, and cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates.

Table 2: Example Efficacy Data in a DSS-Induced Colitis Model

Treatment GroupDisease Activity Index (DAI) at Day 7Colon Length (cm)MPO Activity (U/g tissue)
Healthy Control0.1 ± 0.19.5 ± 0.50.5 ± 0.2
Vehicle Control (DSS)3.5 ± 0.46.2 ± 0.65.8 ± 1.2
Positive Control (Sulfasalazine)1.8 ± 0.37.8 ± 0.42.1 ± 0.5
This compound (10 mg/kg)2.9 ± 0.56.8 ± 0.74.5 ± 0.9
This compound (30 mg/kg)2.1 ± 0.47.5 ± 0.52.8 ± 0.6
This compound (100 mg/kg)1.5 ± 0.38.1 ± 0.41.9 ± 0.4

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical anti-inflammatory mechanism of action where a compound inhibits the NF-κB signaling pathway.

Hypothetical Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases DNA DNA NF-κB->DNA Translocates to Nucleus Paneolilludinic_Acid Paneolilludinic Acid Paneolilludinic_Acid->IKK Inhibits Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) DNA->Inflammatory_Genes Promotes Transcription Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines the typical workflow for conducting an in vivo efficacy study in an animal model of disease.

In Vivo Efficacy Study Workflow Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Disease_Induction Disease Induction (e.g., DSS Administration) Randomization->Disease_Induction Treatment_Administration Daily Treatment with This compound or Controls Disease_Induction->Treatment_Administration Daily_Monitoring Daily Monitoring (Body Weight, Clinical Scores) Treatment_Administration->Daily_Monitoring Endpoint_Collection Endpoint Collection (e.g., Day 8) Daily_Monitoring->Endpoint_Collection At Study Termination Sample_Analysis Sample Analysis (Histology, MPO, Cytokines) Endpoint_Collection->Sample_Analysis Data_Analysis Statistical Data Analysis Sample_Analysis->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Labeling Paneolilludinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paneolilludinic acid is a putative sesquiterpenoid natural product. As with many novel bioactive small molecules, understanding its mechanism of action, cellular uptake, and distribution is crucial for its development as a potential therapeutic agent. Chemical labeling of this compound with various tags (e.g., fluorescent dyes, biotin, isotopes) is an essential step to enable these studies.

These application notes provide detailed protocols for three common and versatile labeling techniques applicable to this compound:

  • Fluorescent Labeling via Amide Coupling: For visualization of the molecule in cellular and subcellular contexts.

  • Biotinylation via "Click Chemistry": For affinity-based purification of binding partners and detection using streptavidin conjugates.

  • Stable Isotope Labeling: For metabolic tracing and quantitative mass spectrometry-based studies.

For the purpose of these protocols, we will assume this compound possesses at least one carboxylic acid and one hydroxyl group, which are common functional groups in sesquiterpenoid acids and provide convenient handles for chemical modification.

Fluorescent Labeling of this compound via Amide Coupling

This protocol describes the conjugation of an amine-reactive fluorescent dye to the carboxylic acid moiety of this compound using carbodiimide chemistry.

Experimental Protocol

Materials:

  • This compound

  • Amine-modified fluorescent dye (e.g., 5-(and-6)-carboxytetramethylrhodamine, succinimidyl ester (TAMRA-SE))

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester intermediate. Monitor the reaction by TLC.

  • Coupling with Fluorescent Dye:

    • In a separate flask, dissolve the amine-modified fluorescent dye (e.g., an amino-functionalized rhodamine, 1.1 equivalents) in anhydrous DMF.

    • Add TEA (2 equivalents) to the dye solution to act as a base.

    • Slowly add the activated this compound solution (from step 1) to the fluorescent dye solution.

    • Stir the reaction mixture overnight at room temperature, protected from light.

  • Purification:

    • Remove the DMF under reduced pressure.

    • Redissolve the residue in a minimal amount of DCM.

    • Purify the fluorescently labeled this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in DCM) to separate the labeled product from unreacted dye and other byproducts.

    • Monitor the fractions by TLC, visualizing the fluorescent spot under UV light.

  • Characterization:

    • Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

    • Determine the concentration of the labeled compound spectrophotometrically using the extinction coefficient of the fluorescent dye.

Data Presentation
ParameterValue
Molar Ratio (this compound:EDC:NHS)1 : 1.2 : 1.2
Molar Ratio (Activated Acid:Dye:TEA)1 : 1.1 : 2
Reaction Time (Activation)4-6 hours
Reaction Time (Coupling)12-16 hours
Typical Yield40-60%

Experimental Workflow Diagram

G cluster_activation Activation cluster_coupling Coupling cluster_purification Purification & Analysis PA This compound Activated_PA NHS-ester of this compound PA->Activated_PA DMF, RT, 4-6h EDC_NHS EDC, NHS EDC_NHS->Activated_PA Labeled_PA Fluorescently Labeled This compound Activated_PA->Labeled_PA DMF, RT, overnight Fluor_Dye Amine-Fluorescent Dye Fluor_Dye->Labeled_PA TEA TEA TEA->Labeled_PA Purification Silica Gel Chromatography Labeled_PA->Purification Analysis MS, NMR, Spectroscopy Purification->Analysis G cluster_modification Step 1: Modification cluster_click Step 2: Click Reaction cluster_application Application PA This compound (with -OH group) Alkyne_PA Alkyne-Modified This compound PA->Alkyne_PA Esterification Alkyne_Acid Pent-4-ynoic Acid Alkyne_Acid->Alkyne_PA Biotin_PA Biotinylated This compound Alkyne_PA->Biotin_PA CuAAC Azide_Biotin Azido-Biotin Azide_Biotin->Biotin_PA Detection Detection/Purification Biotin_PA->Detection High Affinity Binding Streptavidin Streptavidin Conjugate (e.g., HRP, Fluorophore) Streptavidin->Detection G cluster_culture Fungal Culture cluster_feeding Isotope Feeding cluster_production Production & Harvest cluster_analysis Extraction & Analysis Inoculation Inoculate Fungus Growth Initial Growth Phase Inoculation->Growth Labeled_Precursor Add ¹³C-Precursor Growth->Labeled_Precursor Unlabeled_Precursor Add Unlabeled Precursor (Control) Growth->Unlabeled_Precursor Incubation Incubate for Production Labeled_Precursor->Incubation Unlabeled_Precursor->Incubation Harvest Harvest Broth & Mycelium Incubation->Harvest Extraction Solvent Extraction Harvest->Extraction LCMS LC-MS Analysis Extraction->LCMS Comparison Compare Mass Spectra LCMS->Comparison

Application of Betulinic Acid in Cancer Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Betulinic acid, a naturally occurring pentacyclic triterpene, has garnered significant attention in the scientific community for its potent anti-tumor properties.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the therapeutic potential of betulinic acid in cancer research. The information presented here is a synthesis of preclinical findings, offering insights into its mechanism of action, experimental protocols, and quantitative data from various studies.

Mechanism of Action

Betulinic acid exhibits selective cytotoxicity against a wide array of cancer cell lines, while showing minimal toxicity to healthy cells.[3] Its primary anti-cancer mechanism involves the direct induction of apoptosis through the mitochondrial pathway.[1][2] This process is characterized by the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c, a key event in the apoptotic cascade.[2][3] Notably, this induction of apoptosis is independent of the Bax/Bak proteins, suggesting a unique mechanism that could bypass certain forms of drug resistance.[3]

In addition to its effects on mitochondria, betulinic acid has been shown to modulate several signaling pathways implicated in cancer progression. It can inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[4] Furthermore, in-vivo studies suggest its involvement in the regulation of JAK/STAT, VEGF, EGF/EGFR, TRAIL/TRAIL-R, and AKT/mTOR pathways.[4]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of betulinic acid against various cancer cell lines, as demonstrated by IC50 values (the concentration required to inhibit the growth of 50% of cells).

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer4.8 - 25.7[4]
A-375MelanomaNot specified[5]
COLO 829MelanomaNot specified[5]
C32MelanomaNot specified[5]
MDA-MB-231Breast CancerNot specified[5]

Experimental Protocols

This section outlines detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of betulinic acid.

Cell Viability Assay (WST-1 Assay)

This protocol is used to assess the cytotoxic effects of betulinic acid on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A-375)

  • Normal human fibroblasts (for toxicity comparison)

  • Betulinic acid

  • WST-1 reagent

  • 96-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cancer cells and normal fibroblasts in 96-well plates at a density of 5x10³ cells/well.

  • Incubate the plates for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of betulinic acid in the cell culture medium.

  • Replace the existing medium with the medium containing different concentrations of betulinic acid. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for an additional 2-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Clonogenic Assay

This assay evaluates the long-term effect of betulinic acid on the ability of single cancer cells to form colonies.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Betulinic acid

  • 6-well plates

  • Cell culture medium

  • Crystal violet staining solution

Procedure:

  • Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of betulinic acid for 72 hours.

  • Replace the treatment medium with fresh, drug-free medium.

  • Allow the cells to grow for 10-14 days, until visible colonies are formed.

  • Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

  • Count the number of colonies (typically containing >50 cells).

  • Calculate the clonogenic efficiency as the percentage of colonies formed in treated wells relative to the control.

Visualizations

Signaling Pathway of Betulinic Acid in Cancer Cells

Betulinic_Acid_Pathway cluster_cell Cancer Cell BA Betulinic Acid Mito Mitochondria BA->Mito directly triggers permeabilization NFkB NF-κB Pathway BA->NFkB inhibits CytC Cytochrome c Mito->CytC release Apoptosis Apoptosis CytC->Apoptosis activates Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes

Caption: Betulinic acid's primary mechanism of inducing apoptosis and inhibiting pro-survival pathways in cancer cells.

Experimental Workflow for Evaluating Anti-Cancer Activity

Experimental_Workflow start Start: Cancer Cell Lines culture Cell Culture & Seeding start->culture treatment Treatment with Betulinic Acid culture->treatment viability Cell Viability Assay (e.g., WST-1) treatment->viability clonogenic Clonogenic Assay treatment->clonogenic data_analysis Data Analysis (IC50, Clonogenic Efficiency) viability->data_analysis clonogenic->data_analysis end End: Assess Anti-Cancer Effect data_analysis->end

Caption: A typical workflow for assessing the in vitro anti-cancer efficacy of betulinic acid.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Panaeolus Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Paneolilludinic acid" could not be identified in the existing scientific literature. Based on the nomenclature, it is possible that the query refers to bioactive compounds derived from the fungal genus Panaeolus. This technical support center provides guidance on improving the yield of prominent bioactive compounds from Panaeolus species, such as psilocybin and psilocin, which are of significant interest to researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the major bioactive compounds synthesized by Panaeolus species?

Panaeolus is a genus of fungi known to produce a variety of bioactive compounds. The most notable of these are the psychoactive tryptamine alkaloids, psilocybin and its active metabolite, psilocin.[1][2][3] Some species also contain other related alkaloids like baeocystin.[1] Additionally, mycochemical analyses of Panaeolus species have revealed the presence of other compounds such as saponins, tannins, and flavonoids.[4][5]

Q2: What are the general approaches to synthesizing psilocybin and psilocin?

The synthesis of psilocybin and psilocin can be approached through two primary routes:

  • Biosynthesis: This involves the cultivation of psilocybin-producing fungi, such as certain species of Panaeolus or Psilocybe. The yield of the target compounds is influenced by various factors including the fungal strain, substrate composition, and environmental conditions during growth and fruiting.

  • Chemical Synthesis: This involves the laboratory synthesis of psilocybin and psilocin from chemical precursors. Several synthetic routes have been developed, often starting from 4-hydroxyindole. These methods offer greater control over purity and can be scaled for production.

Q3: We are observing low yields in our fungal cultures. What are the common factors affecting the production of psilocybin and psilocin?

Low yields in fungal cultures can be attributed to several factors. Optimizing these parameters is crucial for improving the production of target metabolites. Key considerations include:

  • Fungal Strain: The specific species and even the strain of Panaeolus or Psilocybe used will have a significant impact on the potential yield of psilocybin and psilocin.

  • Substrate Composition: The nutrient composition of the growth substrate is critical. This includes the carbon-to-nitrogen ratio, the presence of essential minerals, and the overall moisture content.

  • Environmental Conditions: Factors such as temperature, humidity, light exposure, and gas exchange during mycelial growth and fruit body formation play a vital role in the metabolic activity of the fungus and the subsequent production of secondary metabolites.

  • Contamination: Microbial contamination can compete with the target fungus for nutrients and may also produce metabolites that inhibit the growth or synthesis of the desired compounds.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low or no production of psilocybin/psilocin in fungal cultures. - Incorrect fungal species or strain.- Suboptimal growth medium.- Inappropriate environmental conditions (temperature, humidity, light).- Contamination of the culture.- Verify the identity of the fungal strain through morphological and/or molecular methods.- Experiment with different substrate formulations, adjusting the carbon and nitrogen sources.- Optimize temperature, humidity, and light cycles for the specific species being cultivated.- Implement strict aseptic techniques to prevent contamination.
Inconsistent yields between batches. - Variability in substrate preparation.- Fluctuations in environmental conditions.- Genetic instability of the fungal strain.- Standardize substrate preparation protocols, ensuring consistent moisture content and nutrient levels.- Utilize environmental control systems to maintain stable temperature and humidity.- Consider starting new cultures from a well-characterized and stable stock culture.
Difficulty in extracting and purifying the target compounds. - Inefficient extraction solvent.- Degradation of compounds during extraction.- Presence of interfering compounds.- Experiment with different solvent systems to optimize extraction efficiency.- Psilocin is prone to oxidation; perform extractions under an inert atmosphere and at low temperatures.- Employ chromatographic techniques such as column chromatography or HPLC for effective purification.
Low conversion rates in chemical synthesis. - Impure starting materials.- Suboptimal reaction conditions (temperature, pressure, catalyst).- Inefficient purification of intermediates.- Ensure the purity of all reagents and solvents.- Systematically optimize reaction parameters, including temperature, reaction time, and catalyst loading.- Purify all intermediates to remove byproducts that may inhibit subsequent reaction steps.

Experimental Protocols

General Protocol for Cultivation of Panaeolus Species for Metabolite Production
  • Strain Selection and Inoculum Preparation: Obtain a pure culture of the desired Panaeolus species. Prepare a liquid culture inoculum by transferring a small piece of mycelium from an agar plate to a sterile liquid medium (e.g., potato dextrose broth). Incubate at the optimal temperature for the species until sufficient mycelial biomass is achieved.

  • Substrate Preparation: A common substrate for many Panaeolus species is a mixture of composted manure and straw. The substrate should be hydrated to the appropriate moisture content and sterilized to eliminate competing microorganisms.

  • Inoculation and Colonization: Inoculate the sterilized substrate with the liquid mycelial culture. Incubate the inoculated substrate in a dark, temperature-controlled environment to allow for full colonization by the mycelium.

  • Fruiting Conditions: Once the substrate is fully colonized, introduce conditions that promote fruit body formation. This typically involves adjusting temperature, increasing humidity, and introducing a light cycle.

  • Harvesting: Harvest the mature fruit bodies. The timing of the harvest can be critical as the concentration of bioactive compounds may vary with the developmental stage of the mushroom.

  • Extraction and Analysis: The harvested fruit bodies can then be dried and subjected to solvent extraction to isolate the target compounds. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used to quantify the yield of psilocybin and psilocin.

Visualizations

Biosynthetic Pathway of Psilocybin

The following diagram illustrates the key steps in the biosynthesis of psilocybin from the amino acid tryptophan. Understanding this pathway can provide insights into potential targets for metabolic engineering to improve yields.

Psilocybin_Biosynthesis Tryptophan Tryptophan PsiD PsiD (Decarboxylase) Tryptophan->PsiD Tryptamine Tryptamine PsiD->Tryptamine Decarboxylation PsiH PsiH (Hydroxylase) Tryptamine->PsiH Norpseudoephedrine 4-Hydroxytryptamine PsiH->Norpseudoephedrine Hydroxylation PsiM PsiM (Methyltransferase) Norpseudoephedrine->PsiM Psilocin Psilocin PsiM->Psilocin N-methylation PsiK PsiK (Kinase) Psilocin->PsiK Psilocybin Psilocybin PsiK->Psilocybin Phosphorylation

Caption: Biosynthetic pathway of psilocybin from tryptophan.

General Workflow for Improving Synthesis Yield

This diagram outlines a logical workflow for systematically improving the yield of a target compound, applicable to both biosynthetic and chemical synthesis approaches.

Yield_Improvement_Workflow Start Define Target Compound and Baseline Yield Identify Identify Key Synthesis Parameters (e.g., Substrate, Temperature, Catalyst) Start->Identify Design Design Experiments (e.g., One-Factor-at-a-Time, Design of Experiments) Identify->Design Execute Execute Experiments and Collect Data Design->Execute Analyze Analyze Results and Identify Optimal Conditions Execute->Analyze Validate Validate Optimized Conditions Analyze->Validate Validate->Identify Further Optimization Needed Implement Implement Optimized Protocol Validate->Implement

Caption: Workflow for synthesis yield improvement.

References

Common pitfalls in Paneolilludinic acid handling and experimentation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Paneolilludinic Acid

Welcome to the technical resource hub for this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to support researchers in their experimental endeavors with this novel compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for dissolving this compound?

A1: this compound exhibits poor solubility in aqueous solutions. For stock solutions, we recommend dissolving the compound in anhydrous DMSO at a concentration of 10-20 mM. For cell-based assays, further dilute the DMSO stock solution with your desired cell culture medium to the final working concentration. Ensure the final DMSO concentration in your experiment does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q2: I'm observing a loss of biological activity with my compound over time. What could be the cause?

A2: this compound is highly photolabile and susceptible to oxidation. To maintain its biological activity, it is crucial to handle the compound under low-light conditions and store it properly. Stock solutions should be aliquoted into amber vials and stored at -80°C. Avoid repeated freeze-thaw cycles.

Q3: My compound precipitates when I add it to my aqueous buffer. How can I prevent this?

A3: Precipitation upon addition to aqueous buffers is a common issue. To mitigate this, try pre-warming your buffer to 37°C before adding the diluted this compound stock solution. Additionally, ensure rapid and thorough mixing immediately after addition. If precipitation persists, consider the inclusion of a biocompatible surfactant like Tween 80 at a low concentration (e.g., 0.01-0.05%).

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Viability Assays
Potential Cause Recommended Solution
Compound Degradation Prepare fresh dilutions from a frozen stock solution for each experiment. Protect all solutions from light by using amber tubes and covering plates with foil.
Incomplete Solubilization After diluting the DMSO stock into the culture medium, vortex the solution gently for 30 seconds to ensure homogeneity before adding it to the cells.
Cell Line Variability Different cell lines may exhibit varying sensitivity. We recommend performing a dose-response curve for each new cell line to determine the optimal concentration range.
Issue 2: Low Yield During Extraction and Purification
Potential Cause Recommended Solution
Photodegradation Conduct all extraction and chromatography steps under dim or red light to minimize exposure to wavelengths that cause degradation.
Oxidation Degas all solvents before use and consider adding an antioxidant like BHT (Butylated hydroxytoluene) at a low concentration during the extraction process.
Adsorption to Labware Use silanized glassware or polypropylene tubes to reduce the non-specific binding of the compound to container surfaces.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents
SolventSolubility (mg/mL) at 25°C
DMSO> 50
Ethanol15.2
Methanol8.5
Acetonitrile5.1
Water< 0.01
PBS (pH 7.4)< 0.01
Table 2: IC50 Values in Various Cancer Cell Lines (72h Incubation)
Cell LineCancer TypeIC50 (nM)
HCT116Colon Carcinoma75
A549Lung Carcinoma120
MCF-7Breast Adenocarcinoma250
U87 MGGlioblastoma95

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution
  • Weigh out 4.5 mg of this compound powder in a fume hood.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Vortex the solution for 2-3 minutes until the compound is completely dissolved.

  • Aliquot the stock solution into 20 µL volumes in amber, screw-cap microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound from your 10 mM stock solution in the appropriate cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Visualizations

KAP6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF_Receptor Growth Factor Receptor KAP6 KAP6 GF_Receptor->KAP6 activates Pro_Proliferation Pro-Proliferation Proteins KAP6->Pro_Proliferation activates Apoptosis Apoptosis KAP6->Apoptosis inhibits Paneolilludinic_Acid This compound Paneolilludinic_Acid->KAP6 inhibits

Caption: Hypothetical signaling pathway showing this compound inhibiting KAP6.

Experimental_Workflow A 1. Prepare 10 mM Stock in DMSO C 3. Prepare Serial Dilutions in Culture Medium A->C B 2. Seed Cells in 96-Well Plate D 4. Treat Cells and Incubate for 72h B->D C->D E 5. Add MTT Reagent and Incubate 4h D->E F 6. Solubilize Formazan with DMSO E->F G 7. Read Absorbance at 570 nm F->G

Caption: Workflow for a typical cell viability (MTT) assay.

Troubleshooting_Logic Start Inconsistent Assay Results Q1 Are you using fresh dilutions? Start->Q1 A1_Yes Is the final DMSO concentration < 0.5%? Q1->A1_Yes Yes A1_No Prepare fresh dilutions from stock for each use. Protect from light. Q1->A1_No No A2_Yes Have you confirmed solubility in your media? A1_Yes->A2_Yes Yes A2_No Adjust dilution protocol to keep DMSO < 0.5% to avoid cytotoxicity. A1_Yes->A2_No No A3_Yes Results should be consistent. A2_Yes->A3_Yes Yes A3_No Pre-warm media and vortex after adding compound to ensure solubilization. A2_Yes->A3_No No

Caption: Decision tree for troubleshooting inconsistent assay results.

Technical Support Center: Enhancing the In Vivo Bioavailability of Novel Fungal Secondary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, specific bioavailability data for Paneolilludinic acid is not available in published literature. The following guide provides general strategies and troubleshooting for enhancing the bioavailability of novel, poorly soluble fungal secondary metabolites, using a hypothetical compound, "this compound" (referred to as Compound P), as an example.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to assess the potential bioavailability of a new fungal secondary metabolite like Compound P?

A1: The initial assessment should focus on fundamental physicochemical properties that govern oral bioavailability. Key parameters to measure are aqueous solubility and membrane permeability. These properties can be used to classify the compound according to the Biopharmaceutics Classification System (BCS), which helps in selecting an appropriate bioavailability enhancement strategy. For instance, compounds with low solubility and high permeability (BCS Class II) often benefit from formulation strategies that improve dissolution.

Q2: What in vitro models are most useful for predicting the oral absorption of a novel compound?

A2: The Caco-2 cell permeability assay is a widely used and well-established in vitro model that mimics the human intestinal epithelium. This assay can provide data on a compound's passive diffusion and identify if it is a substrate for active efflux transporters. Another common model is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive permeability. Combining data from both models can offer a comprehensive initial understanding of a compound's absorption characteristics.

Q3: What are the main reasons a fungal secondary metabolite might have low oral bioavailability?

A3: Low oral bioavailability of fungal secondary metabolites often stems from several factors:

  • Poor Aqueous Solubility: Many natural products are lipophilic and do not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Low Intestinal Permeability: The compound may not efficiently pass through the intestinal cell layer to reach the bloodstream.

  • Efflux Transporter Activity: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestines or liver before it reaches systemic circulation.

Troubleshooting Guides

Problem 1: Low Aqueous Solubility of Compound P

Your novel fungal metabolite, Compound P, shows poor solubility in aqueous buffers, which is likely to limit its oral absorption.

Troubleshooting Steps:

Strategy Description Potential Issues Troubleshooting
Particle Size Reduction Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate. Techniques include micronization and nanosizing.Fine particles may agglomerate, reducing the effective surface area. Overly rapid absorption could lead to toxicity.Use anti-aggregation agents in the formulation. Conduct dose-ranging toxicity studies with the nanosized formulation.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their lipophilic cavity, forming a water-soluble inclusion complex.The stability of the complex can be a factor, and high concentrations of cyclodextrins may have osmotic effects or cause renal toxicity.Screen different types of cyclodextrins (e.g., β-CD, HP-β-CD) to find the one that forms the most stable complex. Use the minimum effective concentration of cyclodextrin.
Solid Dispersions Dispersing the compound in a hydrophilic polymer matrix can create an amorphous solid dispersion. This high-energy state can lead to improved solubility and dissolution.The amorphous form may recrystallize over time, reducing the solubility advantage.Select a polymer that effectively inhibits precipitation. Conduct stability studies under various conditions to ensure the amorphous state is maintained.
pH Modification For ionizable compounds, adjusting the pH of the microenvironment can increase solubility.This is only effective for compounds with acidic or basic functional groups. May cause precipitation if the compound moves to a different pH environment in the GI tract.Determine the pKa of your compound. Consider enteric-coated formulations to release the drug in a region with a more favorable pH.
Problem 2: Poor Permeability in Caco-2 Cell Assays

Compound P shows low transport across the Caco-2 cell monolayer, suggesting poor intestinal permeability.

Troubleshooting Steps:

Strategy Description Potential Issues Troubleshooting
Lipid-Based Formulations Formulating the compound in lipids, oils, or surfactants can enhance its absorption. Self-emulsifying drug delivery systems (SEDDS) form fine emulsions in the gut, which can improve solubilization and absorption.The complexity of the formulation can make manufacturing and quality control challenging. The in vivo performance can be sensitive to food effects.Use a Lipid Formulation Classification System to guide the selection of excipients. Conduct in vivo studies in both fasted and fed states.
Use of Permeation Enhancers These are excipients that can transiently and reversibly open the tight junctions between intestinal cells, allowing the compound to pass through.Can cause cytotoxicity or damage to the intestinal epithelium if not used at appropriate concentrations.Screen various permeation enhancers at different concentrations in your Caco-2 model to find a safe and effective option.
Prodrug Approach Chemically modify the compound to create a more permeable prodrug that is converted back to the active form in the body.The conversion back to the active drug may be incomplete or occur at the wrong site. The prodrug itself may have off-target effects.Design the prodrug to be cleaved by specific enzymes present at the target site (e.g., intestinal or liver enzymes). Evaluate the safety profile of the prodrug.
Problem 3: High Efflux Ratio in Caco-2 Assay

Compound P shows significantly higher transport from the basolateral to the apical side compared to the apical to basolateral side, indicating it is a substrate for an efflux transporter like P-gp.

Troubleshooting Steps:

Strategy Description Potential Issues Troubleshooting
Co-administration with an Efflux Inhibitor Administering Compound P with a known inhibitor of the specific efflux pump (e.g., Verapamil for P-gp) can increase its net absorption.Potential for drug-drug interactions and systemic side effects from the inhibitor.This is more of a research tool to confirm efflux. For therapeutic use, finding a formulation that avoids triggering efflux is preferred.
Formulation with Surfactants Certain surfactants, like Tween 80, can inhibit P-gp function.The concentration needed to inhibit P-gp may be high and could cause GI irritation.Evaluate different surfactants and their concentrations for their ability to inhibit efflux in the Caco-2 model while monitoring cell viability.
Lipid-Based Formulations Lipid-based systems can promote lymphatic transport, which bypasses the liver and can reduce the impact of efflux pumps in the intestinal wall.This is most effective for highly lipophilic drugs.Assess the lipophilicity of your compound (LogP) to determine if this is a viable strategy.

Data Presentation

Table 1: Solubility of Compound P with Different Enhancement Strategies (Hypothetical Data)

Formulation Solubility (µg/mL) in Simulated Gastric Fluid (pH 1.2) Solubility (µg/mL) in Simulated Intestinal Fluid (pH 6.8)
Compound P (unformulated)0.50.8
Micronized Compound P5.28.1
Compound P with HP-β-Cyclodextrin (1:1 molar ratio)45.862.5
Compound P Solid Dispersion (10% in PVP K30)78.3112.4
Compound P in SEDDS> 200 (in formulation)Forms stable emulsion

Table 2: Caco-2 Permeability of Compound P Formulations (Hypothetical Data)

Formulation Apparent Permeability (Papp A-B) (x 10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B)
Compound P in buffer0.85.2
Compound P with HP-β-Cyclodextrin1.54.8
Compound P in SEDDS4.21.8

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is a general guideline for assessing the intestinal permeability of a compound.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% fetal bovine serum, non-essential amino acids, and antibiotics.

  • Seed the cells onto permeable Transwell® inserts at an appropriate density.

  • Allow the cells to grow and differentiate for 21-28 days to form a polarized monolayer.

2. Monolayer Integrity Check:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values above a pre

Technical Support Center: Phosphatidic Acid (PA) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Paneolilludinic Acid": Initial searches for "this compound" did not yield information on a compound with this name in the context of cell culture. It is possible this is a novel or less-documented compound. The following guide has been prepared for Phosphatidic Acid (PA) , a well-characterized lipid second messenger that is central to many cellular signaling pathways and a frequent subject of study in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Phosphatidic Acid (PA) and what is its role in the cell?

A1: Phosphatidic Acid (PA) is a simple glycerophospholipid that acts as a crucial signaling molecule and a precursor for the biosynthesis of other lipids. In the cell, PA's roles are multifaceted:

  • Signaling Hub: PA is a key component of signal transduction pathways that regulate cell growth, proliferation, survival, and cytoskeletal organization. It functions by recruiting and activating specific proteins at the cell membrane.

  • Metabolic Precursor: It is a central intermediate in the synthesis of all acylglycerol lipids, including triglycerides and other major phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE).

  • Membrane Dynamics: Due to its unique conical shape, PA can influence the curvature of cell membranes, which is important for processes like vesicle trafficking, endocytosis, and exocytosis.

Q2: How is Phosphatidic Acid produced and degraded in the cell?

A2: Cellular levels of PA are tightly regulated and can change rapidly in response to stimuli. There are three primary pathways for its formation:

  • From Phosphatidylcholine (PC): The enzyme Phospholipase D (PLD) hydrolyzes PC to produce PA and choline.

  • From Diacylglycerol (DAG): Diacylglycerol kinases (DAGKs) phosphorylate DAG to generate PA.

  • From Lysophosphatidic Acid (LPA): LPA is acylated by lysophosphatidic acid acyltransferases (LPAATs) to form PA.

PA is degraded by phosphatidic acid phosphatases (PAPs or lipins), which convert PA back into DAG, or by phospholipases that remove its fatty acid chains.

Q3: Which signaling pathways are most significantly impacted by Phosphatidic Acid?

A3: PA is a critical activator of the mammalian Target of Rapamycin (mTOR) signaling pathway , specifically mTOR Complex 1 (mTORC1), which is a central regulator of cell growth and proliferation. PA directly binds to the FRB domain of mTOR, promoting its activation. It is also involved in other pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways.

Q4: What is a typical concentration range for exogenous PA treatment in cell culture?

A4: A specific, universal dosage for exogenous PA is not well-established, as the effective concentration can be highly cell-type dependent and influenced by the method of delivery. However, enzymatic assays for PA have shown linear calibration curves in the range of 20 to 250 µM. For related lysophosphatidic acid, concentrations up to 0.3 mM (in the presence of 0.1% BSA) have been used. It is critical to perform a dose-response curve for your specific cell line and endpoint.

Troubleshooting Guide

Issue 1: Phosphatidic Acid (PA) will not dissolve in my cell culture medium.

  • Cause: PA is a lipid and is therefore insoluble in aqueous solutions like culture media. Direct addition of powdered PA will result in a non-homogenous suspension.

  • Solution: A common and effective method is to first dissolve the PA in an organic solvent, create a thin lipid film, and then rehydrate it to form micelles that can be added to the culture medium.

    • Dissolution: Dissolve the desired amount of PA in chloroform.

    • Evaporation: In a sterile glass tube, evaporate the chloroform under a gentle stream of nitrogen gas or in a fume hood overnight to form a thin lipid film on the bottom of the tube.

    • Rehydration & Sonication: Add your desired volume of serum-free culture medium or a suitable buffer (e.g., PBS) to the tube. Disperse the lipid film by sonicating in a water bath for approximately 10 minutes, or until the solution appears as a homogenous suspension of micelles.

    • Application: This micellar solution can then be sterile-filtered and added to your cell cultures at the final desired concentration.

Issue 2: I am not observing any effect after treating my cells with PA.

  • Cause 1: Rapid Metabolism: Cells can rapidly metabolize exogenous PA, converting it to DAG or other lipids. The signaling effect of PA can be very transient.

  • Solution 1: Design time-course experiments with early time points (e.g., 5, 15, 30, 60 minutes) to capture the transient signaling events.

  • Cause 2: Ineffective Delivery: The PA micelles may not be effectively fusing with the cell membrane.

  • Solution 2: Consider using a carrier molecule. For some related lipids, co-incubation with fatty-acid-free Bovine Serum Albumin (BSA) can improve solubility and delivery to cells. Prepare the PA micelle solution in a buffer containing 0.1% fatty-acid-free BSA.

  • Cause 3: Incorrect PA Species: The biological activity of PA can depend on its fatty acid chain composition (e.g., saturated vs. unsaturated).

  • Solution 3: Ensure you are using a PA species relevant to the signaling pathway you are studying. Consult the literature for the specific PA species (e.g., 1,2-dioleoyl-sn-glycero-3-phosphate) that has been shown to elicit your desired effect.

Issue 3: I am observing high background in my PA quantification assay.

  • Cause: The assay may be detecting related lipids, or there may be interfering substances from the cell lysate.

  • Solution: Ensure your lipid extraction protocol is clean and specific. A modified Bligh-Dyer extraction is a standard method. Additionally, run appropriate negative controls, such as a sample without the primary enzyme (e.g., lipase in an enzymatic assay) to measure non-specific signal. If using a fluorescent probe, protect your samples from light to avoid photobleaching.

Data Presentation

Table 1: Quantitative Parameters for Phosphatidic Acid (PA) Measurement Assays

ParameterEnzymatic Assay (Fluorometric)Source
Detection Method Fluorometric (Ex/Em: ~535/587 nm)
Principle Lipase hydrolyzes PA to glycerol-3-phosphate (G3P), which is then oxidized to produce H₂O₂. H₂O₂ reacts with a probe to generate a fluorescent product.
Linear Range 20 - 250 µM
Detection Limit 5 µM (50 pmol in reaction mix)
Sample Type Lipid extracts from cultured cells or tissues.

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells for PA Measurement

This protocol is a modified Bligh-Dyer method suitable for extracting lipids, including PA, from cultured cells.

  • Cell Lysis: Harvest approximately 1x10⁶ cells and lyse them in 1 mL of a suitable assay buffer. Determine the protein concentration of the lysate.

  • Solvent Addition: In a glass tube, add 3.75 mL of a chloroform/methanol/12 N HCl (2:4:0.1) solution to the cell lysate.

  • Phase Separation: Add 1.25 mL of chloroform and 1.25 mL of 1 M NaCl to the mixture. Vortex thoroughly to mix.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes at room temperature to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic layer, which

Minimizing off-target effects of Paneolilludinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Paneo-X

Disclaimer: The compound "Paneolilludinic acid" could not be identified in publicly available scientific literature. The following technical support guide has been created for a hypothetical non-steroidal anti-inflammatory drug (NSAID) named "Paneo-X" to demonstrate the requested format and content for minimizing off-target effects. Paneo-X is presented as an inhibitor of cyclooxygenase (COX) enzymes, which are key in the inflammatory response.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Paneo-X?

A1: Paneo-X is designed to be a selective inhibitor of cyclooxygenase-2 (COX-2). It binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Q2: What are the known off-target effects of Paneo-X?

A2: While designed for COX-2 selectivity, Paneo-X may exhibit some off-target activity, including inhibition of COX-1 at higher concentrations, which can lead to gastrointestinal side effects. Cross-reactivity with other enzymes containing similar structural motifs is also a possibility that should be assessed in your experimental system.

Q3: My cells are showing unexpected levels of apoptosis after treatment with Paneo-X. What could be the cause?

A3: Unexpected apoptosis could be due to several factors:

  • Off-target kinase inhibition: Some small molecules can inadvertently inhibit kinases involved in cell survival pathways.

  • Mitochondrial toxicity: The compound might be interfering with mitochondrial function.

  • Supraphysiological concentrations: The concentration of Paneo-X used may be too high for your specific cell line. We recommend performing a dose-response curve to determine the optimal concentration.

Q4: I am not observing the expected anti-inflammatory effect in my assay. What should I do?

A4: If you are not seeing the expected efficacy, consider the following:

  • Compound stability: Ensure that Paneo-X is properly dissolved and has not degraded. Prepare fresh stock solutions for each experiment.

  • Cell line sensitivity: The cell line you are using may not express COX-2 or may have redundant inflammatory pathways. Confirm COX-2 expression in your model system.

  • Assay conditions: The timing of treatment and stimulus may need to be optimized.

Troubleshooting Guides

Guide 1: Addressing Unexpected Cytotoxicity

If you observe significant cell death that is not attributable to the intended mechanism of action, follow these steps:

  • Confirm with a secondary viability assay: Use a different method to measure cell viability (e.g., if you used an MTT assay, try a trypan blue exclusion assay) to rule out assay-specific artifacts.

  • Perform a dose-response analysis: Titrate Paneo-X across a wide range of concentrations to determine the EC50 for efficacy and the CC50 for cytotoxicity.

  • Assess mitochondrial health: Use an assay such as a JC-1 mitochondrial membrane potential assay to investigate if Paneo-X is inducing mitochondrial dysfunction.

  • Broad-spectrum kinase panel screening: To identify potential off-target kinase inhibition, screen Paneo-X against a panel of kinases.

Guide 2: Investigating Lack of Efficacy

If Paneo-X is not producing the expected anti-inflammatory effect, use this guide to troubleshoot:

  • Verify target expression: Use Western blot or qPCR to confirm that your cellular model expresses COX-2 at a sufficient level.

  • Measure prostaglandin levels: Directly measure the downstream products of COX-2 activity, such as prostaglandin E2 (PGE2), using an ELISA kit to confirm target engagement.

  • Check compound integrity: Use techniques like HPLC to confirm the purity and integrity of your Paneo-X stock.

  • Optimize treatment timeline: Vary the pre-treatment time with Paneo-X before applying an inflammatory stimulus to ensure adequate target inhibition.

Data Presentation

Table 1: In Vitro Potency and Selectivity of Paneo-X

TargetIC50 (nM)
COX-1 1500
COX-2 50
Selectivity Index (COX-1/COX-2) 30

Table 2: Off-Target Kinase Profiling of Paneo-X at 1 µM

Kinase% Inhibition
SRC 85%
ABL 78%
EGFR 12%
VEGFR2 9%

Experimental Protocols

Protocol 1: Whole Blood COX Inhibition Assay

This protocol is designed to measure the inhibitory activity of Paneo-X on COX-1 and COX-2 in a physiologically relevant setting.

  • Blood Collection: Collect whole blood from healthy donors in heparinized tubes.

  • Compound Preparation: Prepare a dilution series of Paneo-X in DMSO. The final DMSO concentration in the assay should be less than 0.1%.

  • COX-1 Assay:

    • Aliquot 500 µL of whole blood into microcentrifuge tubes.

    • Add the Paneo-X dilutions and incubate for 1 hour at 37°C.

    • Allow the blood to clot at 37°C for 1 hour to induce thromboxane B2 (TXB2) production (a COX-1 product).

    • Centrifuge at 2000 x g for 10 minutes and collect the serum.

  • COX-2 Assay:

    • Aliquot 500 µL of whole blood into microcentrifuge tubes.

    • Add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression.

    • Add the Paneo-X dilutions and incubate for 24 hours at 37°C.

    • Centrifuge at 2000 x g for 10 minutes and collect the plasma.

  • Quantification: Measure TXB2 (for COX-1) and PGE2 (for COX-2) concentrations in the serum/plasma using commercially available ELISA kits.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the effect of Paneo-X on cell metabolic activity as an indicator of cytotoxicity.

  • Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Paneo-X in cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and calculate the CC50 value.

Mandatory Visualizations

cluster_membrane Cell Membrane cluster_pathways Intracellular Pathways Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (Constitutive)->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) Off-Target Kinase Off-Target Kinase Downstream Signaling (Adverse) Downstream Signaling (Adverse) Off-Target Kinase->Downstream Signaling (Adverse) Paneo-X Paneo-X Paneo-X->COX-1 (Constitutive) Off-Target Inhibition Paneo-X->COX-2 (Inducible) Intended Inhibition Paneo-X->Off-Target Kinase Off-Target Inhibition

Caption: Paneo-X signaling pathway and potential off-target effects.

cluster_workflow Experimental Workflow A 1. Primary Screen (e.g., COX-2 Assay) B 2. Dose-Response Analysis A->B Identify Hit C 3. Selectivity Screen (e.g., COX-1 Assay) B->C Determine IC50 D 4. Broad Off-Target Screen (e.g., Kinase Panel) C->D Assess Selectivity E 5. Cellular Toxicity Assays (e.g., MTT, Apoptosis) D->E Identify Liabilities F 6. In Vivo Model Validation E->F Confirm Safety Profile

Caption: Workflow for assessing the off-target effects of Paneo-X.

Validation & Comparative

A Comparative Analysis of Paneolilludinic Acid and Pleuromutilin: Assessing Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the novel compound Paneolilludinic acid and the well-established antibiotic Pleuromutilin is currently limited by the scarcity of publicly available data on this compound. While initial research has identified its potential as an antibacterial agent, detailed efficacy data and mechanistic insights are not yet available. This guide presents the existing information on this compound and offers a detailed profile of Pleuromutilin as a benchmark for future comparative studies.

This compound: An Overview

This compound is a naturally occurring illudane sesquiterpene that has been isolated from the mycelial cultures of the fungus Panaeolus retirugis. Preliminary studies have shown that this compound exhibits antibacterial activity against Staphylococcus aureus, a significant human pathogen. However, quantitative data on its potency, such as the Minimum Inhibitory Concentration (MIC), and information regarding its mechanism of action have not been reported in the available scientific literature.

Pleuromutilin: A Profile of a Known Antibacterial Agent

Pleuromutilin and its derivatives are a class of potent antibiotics effective against a range of Gram-positive bacteria, including various strains of Staphylococcus aureus. These compounds have a well-defined mechanism of action and their efficacy has been extensively documented.

Efficacy of Pleuromutilin Derivatives Against Staphylococcus aureus

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several Pleuromutilin derivatives against Staphylococcus aureus, demonstrating their high potency. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundStaphylococcus aureus StrainMIC (µg/mL)Reference
Pleuromutilin Derivative 5fS. aureus0.03125
Pleuromutilin Derivative PL-WMethicillin-resistant S. aureus (MRSA) ATCC335910.03125
BC-3781S. aureusMIC₅₀: 0.12, MIC₉₀: 0.12
TiamulinMethicillin-resistant S. aureus (MRSA)>0.5
Mechanism of Action of Pleuromutilin

Pleuromutilin and its derivatives exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the peptidyl transferase center on the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds and halting protein elongation. This unique mechanism of action confers a low potential for cross-resistance with other classes of antibiotics that also target protein synthesis.

Pleuromutilin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 30S_subunit 30S Subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis_Inhibition Leads to Pleuromutilin Pleuromutilin Pleuromutilin->Peptidyl_Transferase_Center Binds to PTC tRNA tRNA tRNA->Peptidyl_Transferase_Center Binding blocked

Comparative Study of Paneolilludinic Acid and its Synthetic Analogues: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and databases has revealed no specific information regarding a compound named "Paneolilludinic acid." Consequently, a comparative study of its biological activities and synthetic analogues, as requested, cannot be conducted at this time.

The initial search strategy aimed to identify the chemical structure, biological properties, and any existing synthetic analogues of this compound. This was followed by a broader search for any related compounds or derivatives. Despite these efforts, no peer-reviewed articles, patents, or database entries matching "this compound" were found.

This lack of information prevents the fulfillment of the core requirements of the requested comparison guide, which include:

  • Data Presentation: Without any data on this compound or its analogues, no quantitative comparisons can be made or summarized in tables.

  • Experimental Protocols: No experimental methodologies related to this specific compound could be located.

  • Visualization: The absence of information on its mechanism of action or related signaling pathways makes it impossible to generate the requested Graphviz diagrams.

It is possible that "this compound" is a very recently discovered natural product with research yet to be published, a compound known by a different name, or a potential misspelling of another chemical entity.

For researchers, scientists, and drug development professionals interested in the biological activities of novel organic acids, a wealth of information exists for other classes of compounds. Extensive research has been conducted on the synthesis and biological evaluation of analogues for various naturally occurring acids, leading to the development of new therapeutic agents.

Should information on "this compound" become publicly available in the future, a comparative study as originally requested would be a valuable endeavor for the scientific community. We recommend monitoring scientific databases and publications for any future mention of this compound.

Safety Operating Guide

Navigating Chemical Disposal: A Framework for "Paneolilludinic Acid" and Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in laboratory safety is the proper disposal of chemical waste. While "Paneolilludinic acid" does not appear to be a recognized chemical name and may be a typographical error, this guide provides a comprehensive framework for establishing safe disposal procedures for acidic compounds and other laboratory reagents. This information is intended for researchers, scientists, and drug development professionals.

The primary directive for chemical disposal is to prevent harm to individuals, the community, and the environment. The procedures outlined below are based on established safety protocols and should be adapted to the specific chemical and the regulations of your institution and region.

Step 1: Chemical Identification and Hazard Assessment

The most critical first step is to correctly identify the chemical and consult its Safety Data Sheet (SDS). The SDS is the primary source of information regarding a substance's hazards, handling, storage, and disposal.

If an SDS is not available, as in the case of a novel or experimental compound, a risk assessment based on the chemical's structure, functional groups, and any known reactivity data is imperative. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for classifying hazards.

Key hazards to identify include:

  • Corrosivity: The ability to cause destruction of living tissue or materials.

  • Toxicity: The potential to cause harm if inhaled, ingested, or in contact with skin.

  • Reactivity: The tendency to undergo a chemical change that may result in a fire, explosion, or the release of hazardous fumes.

  • Ignitability: The potential to catch fire.

Step 2: Understanding Your Facility's Waste Management Plan

Every research facility has a specific chemical hygiene plan and waste disposal procedures. It is crucial to be familiar with your institution's guidelines. These plans will detail the types of waste streams, container requirements, labeling procedures, and pickup schedules. Never dispose of chemical waste down the sanitary sewer unless it has been neutralized and your facility's guidelines explicitly permit it.

Step 3: General Disposal Procedures for Acidic Waste

For many inorganic acids, neutralization is a common preliminary step before disposal. However, this should only be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood.

General Neutralization Protocol:

  • Consult the SDS: The SDS may provide specific neutralization instructions.

  • Wear appropriate PPE: This includes safety goggles, a face shield, gloves resistant to the acid, and a lab coat.

  • Work in a fume hood: To prevent inhalation of any vapors produced during neutralization.

  • Prepare a basic solution: Slowly add the acid to a large volume of a weak base solution (e.g., sodium bicarbonate or sodium carbonate) with constant stirring. An ice bath may be necessary to control the temperature, as neutralization reactions can be exothermic.

  • Monitor pH: Use pH paper or a calibrated pH meter to ensure the final pH is within the neutral range (typically between 5.5 and 9.5) as specified by your institution.

  • Dispose of the neutralized solution: Once neutralized, the solution may be permissible for drain

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Paneolilludinic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.